molecular formula C13H13NOS B4422252 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine CAS No. 646511-46-8

2-[(3-Methoxyphenyl)methylsulfanyl]pyridine

Cat. No.: B4422252
CAS No.: 646511-46-8
M. Wt: 231.32 g/mol
InChI Key: IWUUDXIPCUTSLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Methoxyphenyl)methylsulfanyl]pyridine is a chemical compound with the molecular formula C13H13NOS and a molecular weight of 231.32 g/mol. This sulfur- and nitrogen-containing heterocyclic compound features a pyridine ring linked via a methylsulfanyl bridge to a 3-methoxyphenyl group. This structure is of significant interest in medicinal chemistry and chemical biology for constructing complex molecules and exploring new therapeutic agents. Compounds with similar pyridine and methoxybenzyl motifs are frequently investigated as key intermediates and scaffolds in drug discovery . For instance, pyridine derivatives are extensively studied for their potential to interact with various biological targets, such as enzymes and kinases . Researchers value this compound for developing kinase inhibitors and exploring heterocyclic chemistry for pharmaceutical applications . As a building block, it can be used to synthesize more complex structures for high-throughput screening and lead optimization campaigns. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(3-methoxyphenyl)methylsulfanyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c1-15-12-6-4-5-11(9-12)10-16-13-7-2-3-8-14-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUUDXIPCUTSLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332936
Record name 2-[(3-methoxyphenyl)methylsulfanyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646511-46-8
Record name 2-[(3-methoxyphenyl)methylsulfanyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The 2-Pyridyl Benzyl Thioether Scaffold: A Versatile Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-pyridyl benzyl thioether moiety represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of this versatile core, intended for researchers, scientists, and professionals in drug development. We will delve into the synthetic strategies for accessing this scaffold, its diverse therapeutic applications, and the critical structure-activity relationships that govern its efficacy. This document aims to be a comprehensive resource, blending established knowledge with recent advancements to facilitate the rational design of novel therapeutics based on the 2-pyridyl benzyl thioether framework.

Introduction: The Significance of the 2-Pyridyl Benzyl Thioether Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with pyridine-containing structures being particularly prominent.[1][2] The 2-pyridyl benzyl thioether scaffold, characterized by a pyridine ring linked to a benzyl group through a flexible thioether bridge, has emerged as a key pharmacophore in the development of new therapeutic agents. This structural motif combines the hydrogen bonding capabilities and solubility-enhancing properties of the pyridine ring with the diverse substitution possibilities of the benzyl moiety, all connected by a metabolically stable thioether linkage.[3] This unique combination allows for fine-tuning of steric and electronic properties, making it an attractive starting point for drug discovery campaigns across various disease areas.

Synthetic Strategies for 2-Pyridyl Benzyl Thioether Derivatives

The construction of the 2-pyridyl benzyl thioether core can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution patterns on both the pyridine and benzyl rings.

Nucleophilic Substitution of 2-Halopyridines

A common and straightforward approach involves the nucleophilic substitution of a 2-halopyridine with a benzyl thiol. This reaction is typically carried out in the presence of a base to deprotonate the thiol, generating a more nucleophilic thiolate anion.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-Halopyridine 2-Halopyridine (X = Cl, Br, I) Product 2-Pyridyl Benzyl Thioether 2-Halopyridine->Product Benzyl_thiol Benzyl Thiol Benzyl_thiol->Product Base Base (e.g., NaH, K2CO3) Base:s->Product:n Solvent Solvent (e.g., DMF, THF) Solvent:s->Product:n

Reaction of Pyridine-2-thione with Benzyl Halides

An alternative and widely used method is the S-alkylation of pyridine-2(1H)-thione with a substituted benzyl halide. This reaction is also base-mediated and offers the advantage of utilizing readily available starting materials.[4]

Experimental Protocol: Synthesis of 2-((4-chlorobenzyl)thio)pyridine

  • Materials: Pyridine-2(1H)-thione (1.0 mmol, 1.0 equiv), 1-(bromomethyl)-4-chlorobenzene (1.1 mmol, 1.1 equiv), potassium carbonate (1.5 mmol, 1.5 equiv), N,N-dimethylformamide (DMF, 10 mL).

  • Procedure:

    • To a solution of pyridine-2(1H)-thione in DMF, potassium carbonate is added, and the mixture is stirred at room temperature for 15 minutes.

    • 1-(bromomethyl)-4-chlorobenzene is added dropwise to the reaction mixture.

    • The reaction is stirred at room temperature for 4-6 hours, with progress monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is poured into ice-water and extracted with ethyl acetate (3 x 20 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel (hexane:ethyl acetate gradient) to afford the desired 2-((4-chlorobenzyl)thio)pyridine.

Biological Activities and Therapeutic Potential

The 2-pyridyl benzyl thioether scaffold has been investigated for a wide range of biological activities, demonstrating its potential in treating various diseases.

Anticancer Activity

Numerous derivatives of this scaffold have exhibited significant cytotoxic effects against various cancer cell lines.[5] The mechanism of action is often multifaceted and can involve the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival. For instance, some derivatives have been shown to induce apoptosis and cause cell cycle arrest.[6]

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
TP6 1,2,4-triazole-pyridine hybridB16F10 (murine melanoma)41.12[5]
5i 5-benzoyl-thieno[2,3-b]pyridineHCT116, MDA-MB-2310.12-0.13[7]
7h 5-benzylhydroxy-thieno[2,3-b]pyridineHCT116, MDA-MB-2310.025-0.05[7]
8 Spiro-pyridine derivativeHepG-28.42[8]
Antiviral Activity

The 2-pyridyl benzyl thioether core is also a promising framework for the development of antiviral agents.[1] Derivatives have shown activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV, HCV), and influenza viruses.[9] The antiviral mechanisms can vary, from inhibiting viral enzymes like reverse transcriptase or polymerase to interfering with viral entry or replication cycles.[1][9]

Compound IDVirusEC50 (µM)Reference
W9 Coxsackievirus B3 (CVB3)24.6[10]
W13 Coxsackievirus B3 (CVB3)27.1[10]
W15 Coxsackievirus B3 (CVB3)30.2[10]
Azithromycin SARS-CoV-22.12[11]
Hydroxychloroquine SARS-CoV-24.17[11]
Antimicrobial Activity

The emergence of multidrug-resistant bacteria has spurred the search for novel antimicrobial agents, and the 2-pyridyl benzyl thioether scaffold has shown considerable promise in this area.[12] Compounds incorporating this moiety have demonstrated activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism of action for some of these compounds involves a thiol-disulfide exchange reaction, disrupting essential bacterial enzymes and metabolic pathways.[12]

Compound IDBacterial StrainMIC (µM/ml)Reference
12 S. aureus0.87[13]
2 E. coli0.91[13]
10 P. aeruginosa0.77[13]
5b S. aureus140-320 µg/mL
5b E. coli140-400 µg/mL

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-pyridyl benzyl thioether derivatives is highly dependent on the nature and position of substituents on both the pyridine and benzyl rings. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

  • Substitution on the Benzyl Ring: The electronic properties and steric bulk of substituents on the benzyl ring can significantly influence activity. For example, in some anticancer derivatives, electron-withdrawing groups at the para-position of the benzyl ring have been shown to enhance cytotoxicity.[5]

  • Substitution on the Pyridine Ring: Modifications to the pyridine ring can affect the compound's solubility, hydrogen bonding capacity, and overall binding affinity to its biological target.

  • Nature of the Linker: While the thioether linkage is common, variations in the linker, such as its length or rigidity, can also modulate biological activity.

Mechanism of Action: A Deeper Dive

The diverse biological activities of the 2-pyridyl benzyl thioether scaffold stem from its ability to interact with a variety of biological targets.

Antimicrobial Mechanism

As mentioned, a key proposed antimicrobial mechanism is the thiol-disulfide exchange reaction.[12] This process is initiated by the electrophilic nature of the pyridyl disulfide derivatives, which can readily react with thiol-containing molecules within bacterial cells, such as enzymes and coenzymes. This disruption of essential cellular machinery leads to a deceleration of metabolism and ultimately, bacterial growth inhibition.[12]

G Pyridyl_Disulfide Pyridyl Disulfide Derivative Mixed_Disulfide Mixed Disulfide (Inactive Enzyme) Pyridyl_Disulfide->Mixed_Disulfide Thiol-Disulfide Exchange Bacterial_Thiol Bacterial Thiol (e.g., Enzyme-SH) Bacterial_Thiol->Mixed_Disulfide Pyridine_Thione Pyridine-2-thione Mixed_Disulfide->Pyridine_Thione

Antiviral Mechanism

In the context of antiviral activity, these compounds can interfere with various stages of the viral life cycle.[14] For some viruses, they inhibit key enzymes necessary for replication, such as viral polymerases or proteases.[1][9] For others, they may block the entry of the virus into host cells or inhibit the release of new viral particles.[14]

Conclusion and Future Perspectives

The 2-pyridyl benzyl thioether scaffold has firmly established itself as a versatile and valuable core in medicinal chemistry. Its synthetic accessibility, coupled with its broad spectrum of biological activities, makes it an attractive starting point for the development of novel therapeutic agents. Future research in this area will likely focus on the synthesis of more complex and diverse libraries of derivatives, the elucidation of novel mechanisms of action, and the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.

References

  • Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). PubMed. [Link]

  • Allicin-inspired pyridyl disulfides as antimicrobial agents for multidrug-resistant Staphylococcus aureus. PMC. [Link]

  • Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Bentham Science Publisher. [Link]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. [Link]

  • Thiopurines Activate an Antiviral Unfolded Protein Response That Blocks Influenza A Virus Glycoprotein Accumulation. PMC. [Link]

  • Table 2 : IC50 values for synthesized compounds against cancer cell lines. ResearchGate. [Link]

  • New di(hetero)arylethers and di(hetero)arylamines in the thieno[3,2-b]pyridine series: synthesis, growth inhibitory activity on human tumor cell lines and non-tumor cells, effects on cell cycle and on programmed cell death. PubMed. [Link]

  • Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. MDPI. [Link]

  • The existing methods for the synthesis of 2‐pyridyl thioether. ResearchGate. [Link]

  • Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. [Link]

  • Antiviral Effects of Novel 2-Benzoxyl-Phenylpyridine Derivatives. PMC - PubMed Central. [Link]

  • Synthesis and Antitumor Potency of 2E,21E-bis-(2-Pyridinylidene)-hollongdione in NCI-60 Panel and Zebrafish Model. MDPI. [Link]

  • In vitro screening of a FDA approved chemical library reveals potential inhibitors of SARS-CoV-2 replication. Nature. [Link]

  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. ScienceDirect. [Link]

  • (PDF) Thioethers: An Overview. ResearchGate. [Link]

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. PMC. [Link]

  • (PDF) Synthesis, Characterization of Nitro or Amino Substituted Pyridyl Ligands Bridged by an Ester or Ether Bond and Their Antibacterial Assessment Against Drug Resistant Bacteria. ResearchGate. [Link]

  • Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. PMC. [Link]

  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. PMC. [Link]

  • Identification of Novel Antimicrobial 2‑(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)‑one Scaffolds against Klebsiella pneumoniae, Inspired by Luffariellolide. PMC. [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC. [Link]

  • Synthesis and investigation of the antibacterial activity and action mechanism of 1,3,4-oxadiazole thioether derivatives. PubMed. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]

  • Convienient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. Arkivoc. [Link]

  • Method for preparing 2-benzyl pyridine compound.
  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Semantic Scholar. [Link]

  • Synthesis, Bioactivities, and Antibacterial Mechanism of 5-(Thioether)- N-phenyl/benzyl-1,3,4-oxadiazole-2-carboxamide/amine Derivatives. PubMed. [Link]

  • Quantitative Structure-Activity Relationship (QSAR) study of a series of 2-thioarylalkyl benzimidazole derivatives by The Density Functional Theory (DFT). Journal of Drug Designing and Medicinal Chemistry. [Link]

  • Synthesis and Antibacterial Effect of 2-(Benzylthio) Methyl-1h-Benzimidazole Derivatives on Two Bacteria of Medical Interest. TSI Journals. [Link]

  • Mechanisms of action of antiviral drugs. EBSCO. [Link]

  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Sub. Padua Research Archive. [Link]

  • Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. PMC. [Link]

  • Quantitative Structure-Activity Relationship (QSAR): A Review. IJNRD. [Link]

  • Benzyl thioether formation merging copper catalysis. PMC - NIH. [Link]

  • Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Scientific Research Publishing. [Link]

  • A facile route for the synthesis of novel 2-benzylthio-4,6-disubstituted pyrimidine analogues. ScienceDirect. [Link]

  • Synthesis and biological studies of novel 2-(4-substitutedbenzyl- thio)-5-amino-6-(benzo[d]thiazol-2-yl)-7-(4- chlorophenyl)pyrido. ACG Publications. [Link]

  • Antiviral Agents – Benzazine Derivatives. ScienceDirect. [Link]

  • A kind of method for preparing 2-benzylpyridine compounds.
  • Study of Quantitative Structure-Activity Relationship (QSAR) of Diarylaniline Analogues as in Vitro Anti-HIV-1 Agents in. Chemical Methodologies. [Link]

  • 2D-QSAR Study of Thiazole derivatives as 5- Lipoxygenase inhibitors. LACCEI. [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. [Link]

Sources

Methodological & Application

Preparing 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine for High-Throughput Screening: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the preparation of 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine for high-throughput screening (HTS) campaigns. Recognizing the critical link between compound quality and reliable screening data, this document provides a holistic approach, encompassing not only a robust synthesis protocol but also rigorous quality control measures, best practices for compound handling and storage, and a framework for assay validation. By integrating insights from synthetic chemistry, analytical chemistry, and HTS automation, this guide serves as a practical resource for researchers aiming to seamlessly transition novel chemical entities from synthesis to screening, ensuring the integrity and reproducibility of their drug discovery efforts.

Introduction: The Significance of 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to engage in a variety of biological interactions, coupled with its favorable physicochemical properties, makes it a cornerstone of modern drug design. The introduction of a methylsulfanyl linker and a substituted phenyl ring, as in 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine, offers a versatile platform for exploring structure-activity relationships (SAR). The methoxy substituent on the phenyl ring can influence metabolic stability and receptor binding, while the thioether linkage provides a potential site for metabolic oxidation or interaction with specific biological targets. The preparation of this compound for HTS is the first critical step in unlocking its therapeutic potential.

Synthesis of 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine

The synthesis of 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine is achieved through a straightforward and efficient S-alkylation of 2-mercaptopyridine with 3-methoxybenzyl halide. This reaction is a well-established method for the formation of thioether bonds.

Synthesis Workflow

reagent1 2-Mercaptopyridine reaction S-Alkylation Reaction reagent1->reaction reagent2 3-Methoxybenzyl bromide reagent2->reaction base Base (e.g., NaH, K2CO3) base->reaction solvent Solvent (e.g., DMF, Acetonitrile) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine purification->product qc Quality Control (NMR, LC-MS, Purity) product->qc

Caption: Synthetic workflow for 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine.

Detailed Experimental Protocol

Materials:

  • 2-Mercaptopyridine

  • 3-Methoxybenzyl bromide

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a solution of 2-mercaptopyridine (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise. The use of a strong base like NaH ensures complete deprotonation of the thiol, driving the reaction to completion. Alternatively, a milder base like potassium carbonate can be used, which may require longer reaction times or heating.

  • Addition of Alkylating Agent: After stirring for 30 minutes at 0 °C, add a solution of 3-methoxybenzyl bromide (1.05 eq) in anhydrous DMF dropwise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, carefully quench the reaction by the slow addition of water. Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine as a pure compound.

High-Throughput Screening (HTS) Compound Preparation

The transition from a synthesized compound to an HTS-ready sample requires meticulous attention to detail to ensure data quality and reproducibility.

Quality Control (QC) of the Synthesized Compound

Systematic analytical QC is essential to confirm the identity, purity, and integrity of the compound before its inclusion in an HTS library.[1]

QC Parameter Method Acceptance Criteria Rationale
Identity Confirmation ¹H NMR, ¹³C NMR, LC-MSSpectra consistent with the proposed structure.[1]Verifies that the correct molecule was synthesized.
Purity Assessment HPLC-UV (e.g., at 214 nm and 254 nm), LC-MS≥ 95% purity.[1]Minimizes the risk of false positives or negatives due to impurities.
Concentration Verification qNMR or LC-MS with a suitable standardWithin ±10% of the target concentration.Ensures accurate dosing in screening assays.
Compound Handling and Storage

Dimethyl sulfoxide (DMSO) is the most common solvent for storing compound libraries for HTS due to its high solubilizing power and miscibility with aqueous assay buffers.[2][3][4][5][6]

Protocol for Stock Solution Preparation:

  • Weighing: Accurately weigh the purified 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine in a tared vial.

  • Dissolution: Add high-purity, anhydrous DMSO to achieve a standard stock concentration, typically 10 mM.

  • Solubilization: Gently vortex or sonicate the solution to ensure complete dissolution. Visually inspect for any particulates.

  • Storage: Store the stock solution in a tightly sealed, barcoded vial at -20°C in a desiccated environment to minimize water absorption.[7] DMSO is hygroscopic, and water absorption can lead to compound precipitation and degradation.[3][4][5][6]

Preparation of Assay-Ready Plates

Assay-ready plates are typically prepared by diluting the stock solution to the desired screening concentration.

stock 10 mM Stock Solution in DMSO dilution Serial Dilution in DMSO stock->dilution transfer Acoustic Dispensing or Pin Tooling dilution->transfer assay_plate Assay-Ready Plate (e.g., 384-well) transfer->assay_plate storage Storage at -20°C or -80°C assay_plate->storage

Caption: Workflow for preparing assay-ready plates.

Protocol:

  • Thawing: Thaw the stock solution of 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine at room temperature.

  • Dilution: Perform serial dilutions in anhydrous DMSO to create a concentration series for quantitative HTS (qHTS) or a single concentration for primary screening.[8][9]

  • Dispensing: Use automated liquid handlers, such as acoustic dispensers or pin tools, to transfer nanoliter volumes of the compound solutions into the wells of microtiter plates (e.g., 384- or 1536-well plates).[10]

  • Sealing and Storage: Seal the assay-ready plates and store them at -20°C or -80°C until use.[7] It is recommended to limit the number of freeze-thaw cycles.[7]

Assay Development and Validation for HTS

A robust and reliable assay is paramount for a successful HTS campaign.[11][12]

DMSO Tolerance

The final concentration of DMSO in the assay should be tested to ensure it does not adversely affect the biological system.[12] Typically, for biochemical assays, up to 1% DMSO is tolerated, while for cell-based assays, the tolerance is often lower, around 0.1-0.5%.[7]

Assay Validation Parameters
Parameter Description Acceptance Criteria Reference
Z'-factor A statistical measure of the separation between the positive and negative controls, indicating the quality of the assay.Z' > 0.5 is generally considered excellent for HTS.[7][13]
Signal Window (S/B) The ratio of the signal of the positive control to the signal of the negative control.A high S/B ratio is desirable for better hit identification.[11]
Coefficient of Variation (%CV) A measure of the variability of the assay signal.%CV < 10-15% is typically acceptable.[12]
Hit Validation Cascade

A critical component of any HTS campaign is a well-defined hit validation strategy to eliminate false positives and confirm the activity of true hits.[14]

primary_screen Primary HTS hit_id Hit Identification primary_screen->hit_id confirmation Confirmatory Screen (Dose-Response) hit_id->confirmation orthogonal Orthogonal Assay confirmation->orthogonal counterscreen Counterscreen (Artifact Identification) orthogonal->counterscreen sar Structure-Activity Relationship (SAR) Studies counterscreen->sar

Caption: A typical hit validation workflow.

Conclusion

The successful preparation of 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine for high-throughput screening is a multi-faceted process that extends beyond simple synthesis. By adhering to the rigorous protocols for synthesis, quality control, compound management, and assay validation outlined in this guide, researchers can significantly enhance the reliability and reproducibility of their screening data. This, in turn, accelerates the identification of promising lead compounds and ultimately contributes to the advancement of drug discovery programs.

References

  • Mukaiyama, T., Ikeda, S., & Kobayashi, S. (2006). A NOVEL METHOD FOR THE PREPARATION OF VARIOUS 2-PYRIDYL SULFIDES FROM ALCOHOLS. Chemistry Letters, 5(3), 265-266. [Link]

  • Winter, H. C., & Woodward, F. E. (1953). The Preparation of Some 2-Pyridyl and 8-Quinolyl Phenyl Sulfides and Sulfones. Journal of the American Chemical Society, 75(21), 5433-5434. [Link]

  • Cheng, A. C., & DeLuca, R. J. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of biomolecular screening, 14(6), 716–726. [Link]

  • Makarov, V. A. (2005). Quality control and data correction in high-throughput screening. Journal of biomolecular screening, 10(6), 546-553. [Link]

  • EU-OPENSCREEN. (2021). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. [Link]

  • Wikipedia. (2023). High-throughput screening. In Wikipedia. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]

  • Baur, R., et al. (2011). Implementation of high-throughput quality control processs within compound management. European Pharmaceutical Review. [Link]

  • Iversen, P. W., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Cookson, A., et al. (2024). HTS library plate rejuvenation using a DMSO-rich atmosphere. SLAS discovery : advancing life sciences R & D, 100204. [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). [Link]

  • Ellson, R., et al. (2025). In situ DMSO hydration measurements of HTS compound libraries. Journal of the Association for Laboratory Automation. [Link]

  • Ellson, R., et al. (2005). In situ DMSO Hydration Measurements of HTS Compound Libraries. Combinatorial Chemistry & High Throughput Screening, 8(6), 545-551. [Link]

  • Ellson, R., et al. (2005). In situ DMSO Hydration Measurements of HTS Compound Libraries. Combinatorial Chemistry & High Throughput Screening, 8(6), 545-551. [Link]

  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation, 13(2), 79-89. [Link]

  • Inglese, J., et al. (2006). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences of the United States of America, 103(32), 11473-11478. [Link]

Sources

Application Note: Accelerating Drug Discovery with 2-Pyridyl Thioether Fragments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of 2-Pyridyl Thioether Fragments in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds, complementing traditional high-throughput screening (HTS) with its efficiency in exploring chemical space.[1] This approach identifies low molecular weight fragments (<300 Da) that bind to a biological target with low affinity, which are then optimized into potent, drug-like molecules through structure-guided strategies.[2][3] The success of FBDD is underscored by the growing number of fragment-derived drugs in clinical trials and on the market.[1]

Within the vast landscape of fragment chemistry, the 2-pyridyl thioether moiety has emerged as a privileged scaffold, particularly in the pursuit of kinase inhibitors and other challenging drug targets. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-pyridyl thioether fragments in FBDD campaigns. We will delve into the rationale behind their selection, library generation, robust screening protocols, and hit-to-lead optimization strategies, furnishing a complete roadmap from fragment identification to lead candidate.

The unique physicochemical properties of the 2-pyridyl thioether scaffold contribute to its utility. The pyridine ring can act as both a hydrogen bond acceptor and donor, while the thioether linkage provides a flexible vector for chemical elaboration, allowing for precise three-dimensional exploration of a target's binding site.[4][5] This combination of features makes these fragments particularly adept at interacting with the hinge region of kinases and other ATP-binding sites.[6][7]

I. Crafting a High-Quality 2-Pyridyl Thioether Fragment Library

The foundation of any successful FBDD program is a well-designed and diverse fragment library. For 2-pyridyl thioethers, this involves the synthesis of a curated collection of compounds that adhere to the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3) while offering diverse exit vectors for subsequent chemical modification.[8]

Synthetic Pathways to 2-Pyridyl Thioether Fragments

Several synthetic routes can be employed to generate a library of 2-pyridyl thioether fragments. A common and efficient method involves the reaction of a substituted 2-mercaptopyridine with a variety of alkylating agents. High-throughput experimentation (HTE) can be utilized to rapidly explore a wide range of reaction conditions and starting materials, accelerating the library synthesis process.[9]

A general synthetic scheme is outlined below:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 2-Mercaptopyridine 2-Mercaptopyridine Reaction_Vessel Base Solvent 2-Mercaptopyridine->Reaction_Vessel Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->Reaction_Vessel 2-Pyridyl_Thioether 2-Pyridyl Thioether Fragment Reaction_Vessel->2-Pyridyl_Thioether Nucleophilic Substitution FBDD_Workflow lib 2-Pyridyl Thioether Fragment Library primary Primary Screen: Thermal Shift Assay (DSF) lib->primary High-throughput screening secondary Secondary Screen: NMR or SPR primary->secondary Initial Hits validation Hit Validation: Orthogonal Method & X-ray Crystallography secondary->validation Confirmed Hits optimization Hit-to-Lead Optimization validation->optimization Validated Hits with Structural Data

Figure 2. A typical FBDD screening cascade for 2-pyridyl thioether fragments.

A. Primary Screening: Thermal Shift Assay (Differential Scanning Fluorimetry)

The thermal shift assay, or Differential Scanning Fluorimetry (DSF), is an ideal primary screening method due to its high throughput, low protein consumption, and cost-effectiveness. [10][11]This technique measures the change in a protein's melting temperature (Tm) upon ligand binding. [12]A positive shift in Tm indicates that the fragment stabilizes the protein, suggesting a binding event. [12] Protocol: High-Throughput Thermal Shift Assay for 2-Pyridyl Thioether Fragment Screening

1. Materials:

  • Purified target protein (0.2-0.5 mg/mL)

  • 2-Pyridyl thioether fragment library (10 mM stock in DMSO)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • 96- or 384-well PCR plates

  • Real-time PCR instrument capable of fluorescence detection

2. Method:

  • Prepare Master Mix: In a suitable tube, prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer. The final concentration of the protein is typically 2-10 µM, and the dye is used at a 5x final concentration.

  • Dispense Fragments: Using a liquid handler, dispense a small volume (e.g., 100 nL) of each fragment from the library into the wells of the PCR plate to achieve a final concentration of 200-500 µM. Include DMSO-only wells as a negative control.

  • Dispense Master Mix: Add the protein/dye master mix to each well of the plate.

  • Seal and Centrifuge: Seal the plate with an optically clear seal and briefly centrifuge to collect the contents at the bottom of the wells.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature from 25°C to 95°C at a rate of 1°C/minute, while continuously monitoring the fluorescence of the SYPRO Orange dye. [11][13]6. Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. Calculate the change in melting temperature (ΔTm) for each fragment relative to the DMSO control. Fragments inducing a ΔTm of ≥ 2 standard deviations above the mean of the controls are considered initial hits.

Table 1: Representative Thermal Shift Assay Data

Fragment IDConcentration (µM)ΔTm (°C)Hit?
PTT-0012002.5Yes
PTT-0022000.2No
PTT-003200-0.5No
PTT-0042003.1Yes
Positive Control505.8Yes
B. Secondary Screening and Hit Validation

Initial hits from the primary screen should be validated using orthogonal biophysical methods to eliminate false positives and gain further insight into the binding event.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for fragment screening as it can provide information on binding affinity, stoichiometry, and the location of the binding site on the protein. [14][15][16]Protein-observed (e.g., ¹H-¹⁵N HSQC) or ligand-observed (e.g., Saturation Transfer Difference) experiments can be employed. [17]* Surface Plasmon Resonance (SPR): SPR is a label-free technique that can provide real-time kinetic data on fragment binding, including association (kon) and dissociation (koff) rates, allowing for the determination of the dissociation constant (KD).

  • X-ray Crystallography: Obtaining a high-resolution crystal structure of the protein-fragment complex provides definitive evidence of binding and detailed information about the binding mode, which is invaluable for structure-based drug design. [18][19][20]

III. Hit-to-Lead Optimization: From Fragment to Potent Inhibitor

Once a 2-pyridyl thioether fragment has been validated as a true binder, the next phase is to optimize its affinity and selectivity through medicinal chemistry efforts. The goal is to transform the low-affinity fragment into a high-affinity lead compound. [21]

Strategies for Fragment Elaboration

There are three primary strategies for evolving a fragment hit:

  • Fragment Growing: This is the most common approach, where chemical moieties are added to the fragment to make additional favorable interactions with the target protein. [2][22]The thioether linkage of the 2-pyridyl thioether scaffold provides a synthetically tractable handle for this strategy.

  • Fragment Merging: If two or more fragments are found to bind in close proximity within the protein's binding site, they can be merged into a single, more potent molecule. [2]3. Fragment Linking: Similar to merging, this strategy involves linking two fragments that bind to adjacent sites with a chemical linker. [2] The choice of strategy is typically guided by the structural information obtained from X-ray crystallography or NMR.

Case Study: Optimization of a 2-Pyridyl Thioether Kinase Inhibitor

In a hypothetical kinase inhibitor program, a 2-pyridyl thioether fragment is identified that binds to the hinge region of the kinase. X-ray crystallography reveals a solvent-exposed vector on the pyridine ring. A fragment growing strategy is employed to synthesize a small library of analogues with substitutions at this position, leading to a significant improvement in potency.

Hit_to_Lead fragment Initial Hit (2-Pyridyl Thioether) KD = 500 µM synthesis Structure-Guided Synthesis fragment->synthesis Fragment Growing lead Optimized Lead KD = 50 nM synthesis->lead

Figure 3. Hit-to-lead optimization of a 2-pyridyl thioether fragment.

IV. Conclusion

2-Pyridyl thioether fragments represent a valuable class of building blocks for fragment-based drug discovery. Their unique structural and chemical properties make them particularly well-suited for targeting challenging protein classes such as kinases. By employing a systematic approach to library design, a robust biophysical screening cascade, and structure-guided hit-to-lead optimization, researchers can effectively leverage these fragments to accelerate the discovery of novel therapeutics.

V. References

  • Ray, P. C., Kiczun, M., Huggett, M., & Lim, A. (n.d.). Fragment library design, synthesis and expansion. University of Dundee.

  • JoVE. (2024, August 9). Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O. [Link]

  • PubMed. (2018, July 12). Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach. [Link]

  • de Souza, O. N., et al. (2020, February 18). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. ScienceOpen. [Link]

  • PubMed. (n.d.). Synthesis and antisecretory and antiulcer activities of derivatives and analogues of 2-(2-pyridyl)tetrahydrothiophene-2-carbothioamide. [Link]

  • CureFFI.org. (2016, January 13). NMR fragment screening. [Link]

  • The Manetsch Research Group. (n.d.). Hit-to-Lead Optimization. [Link]

  • MDPI. (2021, September 17). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. [Link]

  • PubMed. (n.d.). Practical aspects of NMR-based fragment screening. [Link]

  • Bio-Rad. (n.d.). Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems. [Link]

  • PubMed. (n.d.). X-ray crystallography of protein-ligand interactions. [Link]

  • PubMed. (2011, August 15). Identification of 2-(4-pyridyl)thienopyridinones as GSK-3β inhibitors. [Link]

  • RSC Publishing. (n.d.). Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. [Link]

  • MDPI. (n.d.). Protein X-ray Crystallography and Drug Discovery. [Link]

  • National Institutes of Health. (n.d.). Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay. [Link]

  • MDPI. (n.d.). Special Issue : Fragment-to-Lead Optimization in Drug Discovery. [Link]

  • Frontiers. (2023, January 22). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. [Link]

  • Bitesize Bio. (2024, December 17). The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. [Link]

  • PubMed. (n.d.). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. [Link]

  • Proteos. (n.d.). Thermal Shift Assay. [Link]

  • PubMed. (n.d.). X-ray crystallographic studies of protein-ligand interactions. [Link]

  • National Institutes of Health. (n.d.). Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA. [Link]

  • SpringerLink. (n.d.). Fragment-based virtual screening discovers potential new Plasmodium PI4KIIIβ ligands. [Link]

  • PubMed. (2025, February 17). Probing the Protein Kinases' Cysteinome by Covalent Fragments. [Link]

  • National Institutes of Health. (n.d.). Fragment screening libraries for the identification of protein hot spots and their minimal binding pharmacophores. [Link]

  • ResearchGate. (n.d.). FBDD-derived drugs and diversity-oriented synthesis of novel fragment.... [Link]

  • Springer Nature Experiments. (n.d.). X-Ray Crystallography of Protein-Ligand Interactions. [Link]

  • National Institutes of Health. (n.d.). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. [Link]

  • PubMed. (2021, April 15). Pyridones in drug discovery: Recent advances. [Link]

  • Cambridge Healthtech Institute. (n.d.). Fragment-Based Drug Discovery. [Link]

  • National Institutes of Health. (n.d.). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. [Link]

  • PubMed. (2019, August 8). Dual VEGFR-2/PIM-1 kinase inhibition towards surmounting the resistance to antiangiogenic agents via hybrid pyridine and thienopyridine-based scaffolds: Design, synthesis and biological evaluation. [Link]

  • Frontiers. (n.d.). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. [Link]

  • PubMed. (n.d.). Pharmacophore-based, rationale design, and efficient synthesis of novel tetrahydrobenzo[b]thiophene candidates as potential dual Topo I/II inhibitors and DNA intercalators. [Link]

  • National Institutes of Health. (2024, August 22). Protocol to perform fragment screening using NMR spectroscopy. [Link]

  • National Institutes of Health. (2022, November 3). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. [Link]

  • National Institutes of Health. (2025, July 25). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. [Link]

Sources

Application Note: High-Fidelity HPLC Analysis of 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic HPLC Method Development for 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine Content Type: Application Note & Method Development Guide Audience: Pharmaceutical Researchers, Analytical Chemists, and Process Development Scientists.

Executive Summary & Molecule Profile

Objective: To develop a robust, stability-indicating RP-HPLC method for 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine . Significance: This molecule represents a classic "mixed-function" pharmacophore containing a basic pyridine ring, a hydrophobic anisole tail, and a reactive thioether linker. Its analysis presents two distinct chromatographic challenges:

  • Peak Tailing: The basic pyridine nitrogen (

    
    ) interacts with residual silanols on silica columns.
    
  • Oxidative Instability: The sulfide (thioether) linkage is prone to oxidation into sulfoxide (

    
    ) and sulfone (
    
    
    
    ) derivatives, requiring a method capable of resolving these polar impurities.
Physicochemical Profile (In-Silico & Empirical Data)
PropertyValue (Approx.)Chromatographic Implication
Molecular Formula

MW: 231.31 g/mol

(Pyridine)
5.2Ionized at pH < 4.0; Neutral at pH > 7.0.
LogP 3.2 - 3.5Highly hydrophobic; requires high organic strength for elution.
UV Maxima ~254 nm, ~280 nm254 nm for general detection; 280 nm for selectivity against non-aromatics.

Method Development Strategy (The "Why")

The "Pyridine Problem" & Silanol Activity

Standard silica-based C18 columns possess acidic silanol groups (


). At neutral pH, these are deprotonated (

). The protonated pyridine nitrogen (

) engages in secondary ion-exchange interactions with these silanols, causing severe peak tailing.

Strategic Solution: We employ a "Suppress & Cap" strategy:

  • Low pH Mobile Phase: Using pH 2.5 (Phosphate or Formic Acid) keeps silanols protonated (neutral), reducing cation-exchange.

  • End-Capped Column: Utilization of a modern, heavily end-capped C18 column (e.g., "Type B" silica) to physically shield silanols.

The Sulfur Oxidation Pathway

The thioether linkage is the stability-limiting factor. The method must separate the parent drug from its oxidation products.

  • Parent: Hydrophobic (Late eluting).

  • Sulfoxide: More polar (Early eluting).

  • Sulfone: Intermediate polarity.

Visualizing the Workflow

Diagram 1: Method Development Decision Matrix

This flowchart guides the optimization process based on peak shape and resolution.

MethodDev Start Start: Generic Gradient 5-95% B in 20 min CheckShape Check Peak Shape (Asymmetry Factor) Start->CheckShape Tailing Tailing > 1.5? CheckShape->Tailing FixTailing Action: Add TEA Modifier OR Switch to pH 2.5 Buffer Tailing->FixTailing Yes CheckRes Check Impurity Resolution (Sulfoxide vs Parent) Tailing->CheckRes No FixTailing->CheckShape Resolution Rs < 2.0? CheckRes->Resolution AdjustSel Action: Change Organic (MeOH <-> ACN) or Gradient Slope Resolution->AdjustSel Yes Final Final Method: Validation (ICH Q2) Resolution->Final No AdjustSel->CheckRes

Caption: Decision matrix for optimizing pyridine-derivative separation, focusing on tailing reduction and impurity resolution.

Experimental Protocols

Protocol A: The "Scouting" Method (Initial Assessment)

Use this protocol to determine retention time and initial purity.

  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent high-purity silica),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

  • Detection: DAD (200–400 nm); Extract 254 nm.

Gradient Table (Scouting):

Time (min) % Mobile Phase B Event
0.0 5 Injection
15.0 95 Linear Ramp
20.0 95 Wash
20.1 5 Re-equilibration

| 25.0 | 5 | Stop |

Expected Outcome: The pyridine derivative should elute between 8–12 minutes. If tailing is observed (


), proceed to Protocol B.
Protocol B: The Optimized "Robust" Method

Use this for routine QC and stability testing. Replaces Formic acid with Phosphate buffer for better pH stability and peak shape.

  • Buffer Preparation: Dissolve 1.36 g

    
     in 1 L water. Adjust pH to 2.5 with Phosphoric Acid (
    
    
    
    ). Filter (0.22 µm).[3]
  • Mobile Phase A: 25 mM Phosphate Buffer pH 2.5.

  • Mobile Phase B: Acetonitrile.[4][5][6]

  • Column: Waters XBridge C18 or Phenomenex Gemini-NX (Hybrid particles preferred for high pH stability, though we use low pH here for protonation).

    
     mm, 5 µm.[1][3][4]
    

Optimized Gradient:

Time (min) % B Rationale
0.0 20 Start higher to elute polar sulfoxides quickly but resolve them.
12.0 80 Shallow gradient to maximize resolution of hydrophobic impurities.
15.0 95 Wash lipophilic contaminants.
15.1 20 Return to initial.

| 20.0 | 20 | Equilibration. |

Protocol C: Forced Degradation (Specificity Check)

Critical for validating the method's ability to detect the sulfoxide impurity.

  • Oxidation Stress:

    • Take 5 mg of sample. Dissolve in 5 mL ACN.

    • Add 1 mL of 3% Hydrogen Peroxide (

      
      ).
      
    • Let stand at room temperature for 1 hour.

    • Inject 10 µL.[3]

  • Result Analysis:

    • Parent Peak: Should decrease in area.

    • New Peak (Sulfoxide): Should appear at a Relative Retention Time (RRT) of ~0.4 - 0.6 (significantly earlier than parent due to polarity).

    • New Peak (Sulfone): May appear at RRT ~0.7 if oxidation is aggressive.

Visualizing the Chemistry

Diagram 2: Degradation & Separation Logic

This diagram illustrates the chemical changes the HPLC method must detect.

Degradation cluster_chrom Elution Order (Reverse Phase) Parent Parent Drug (Thioether) LogP ~3.5 Late Eluting Oxidation Oxidation (H2O2 / Air) Parent->Oxidation Degradation Sulfoxide Sulfoxide (S=O) Polar Early Eluting Oxidation->Sulfoxide Major Product Sulfone Sulfone (O=S=O) Intermediate Polarity Oxidation->Sulfone Minor Product

Caption: Chemical degradation pathway showing the polarity shift from Thioether (Parent) to Sulfoxide/Sulfone, dictating elution order.

System Suitability Parameters (Acceptance Criteria)

For the Optimized Method (Protocol B), the following criteria must be met before routine analysis:

ParameterLimitReason
Retention Time (

)

min
Consistency of mobile phase/column.
Tailing Factor (

)

Ensures minimal silanol interaction.
Theoretical Plates (

)

Ensures column efficiency.
Resolution (

)

Between Parent and nearest impurity (likely Sulfoxide).[7]
% RSD (Area)

Precision (n=5 injections).

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • McCalley, D. V. (2010). "Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase." Journal of Chromatography A, 1217(6), 858-880. Link (Authoritative source on Pyridine/Silanol interactions).

  • PubChem. (n.d.). Compound Summary for Pyridine Derivatives. National Library of Medicine. Link (Used for general physicochemical property estimation).

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley.[8] (Reference for stability-indicating method design for thioethers).

Sources

storage conditions for methoxyphenyl-methylsulfanyl-pyridine libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Storage and Handling of Methoxyphenyl-Methylsulfanyl-Pyridine Libraries

Part 1: Executive Summary & Chemical Vulnerability Analysis

The Challenge: Methoxyphenyl-methylsulfanyl-pyridine libraries represent a privileged scaffold in kinase and GPCR drug discovery. However, the coexistence of an electron-rich anisole (methoxyphenyl) moiety and an oxidizable thioether (methylsulfanyl) group creates a unique stability profile. While the pyridine core offers robust solubility in acidic media, the methylsulfanyl group is a kinetic "soft spot," highly susceptible to oxidation into sulfoxides (


) and sulfones (

) under standard library storage conditions.

Scientific Rationale: Effective storage is not passive; it is the active suppression of entropy. For this specific scaffold, three degradation pathways must be mitigated:

  • S-Oxidation: The lone pairs on the sulfur atom are nucleophilic. In the presence of atmospheric oxygen and trace peroxides (often found in aged DMSO), the methylsulfanyl group rapidly oxidizes. This changes the compound's polarity, hydrogen bond accepting capability, and biological activity.

  • Photolytic Instability: The conjugated pyridine-phenyl system absorbs in the UV-A/Blue spectrum. High-energy photons can generate radical species on the methoxy group, leading to homolytic cleavage or rearrangement.

  • Hygroscopic Precipitation: Pyridines are hygroscopic. Water uptake in DMSO stocks alters the solubility parameter (

    
    ), causing "crash-out" of lipophilic analogs during freeze-thaw cycles.
    

Part 2: Detailed Storage Protocols

Protocol A: Solid-State Archiving (Long-Term)

For storage durations >6 months.

  • Container Selection: Use amber glass vials (Type I borosilicate) with Teflon-lined phenolic caps. Plastic vials are permeable to oxygen over years.

  • Atmosphere: Purge headspace with Argon (preferred over Nitrogen due to higher density, ensuring a "blanket" over the solid).

  • Temperature: Store at -20°C .

    • Note: -80°C is unnecessary for dry powders of this scaffold and increases the risk of water condensation upon retrieval.

  • Desiccation: Store vials inside a secondary container (desiccator cabinet) with active silica gel or molecular sieves.

Protocol B: DMSO Stock Solution Management (Working Library)

For high-throughput screening (HTS) and active SAR cycles.

Reagents:

  • Solvent: Anhydrous DMSO (

    
    99.9%, water <50 ppm).
    
  • Antioxidant (Optional but Recommended): BHT (Butylated hydroxytoluene) at 0.05% can act as a radical scavenger, protecting the thioether.

Workflow:

  • Solubilization:

    • Dissolve compounds to 10 mM.[1]

    • Critical Step: Sonicate for 5 minutes in a water bath to ensure complete dissolution. Micro-precipitates act as nucleation sites for future crashing.

  • Plate Preparation:

    • Use Cyclic Olefin Copolymer (COC) plates. They exhibit lower DMSO leaching and water permeability compared to Polypropylene (PP).

    • Fill volume should not exceed 70% of well capacity to allow for expansion during freezing.

  • Sealing:

    • Heat Seal: Aluminum foil heat seals are superior to adhesive films. Adhesive glues can dissolve in DMSO, contaminating the library with acrylates.

    • Inert Gas Purge: If using an automated sealer, ensure the system purges the plate with Nitrogen/Argon immediately before the seal is applied.

  • Storage Conditions:

    • Temperature: -80°C .

    • Reasoning: The freezing point of DMSO is 19°C. At -20°C, DMSO can undergo "slush" phases if door openings are frequent, leading to repeated partial freeze-thaw cycles. -80°C ensures a solid glassy state.

  • Thawing & Handling (The "Crash" Danger Zone):

    • Step 1: Thaw plates at Room Temperature (RT) in a dry box or low-humidity environment.

    • Step 2: Vortex/Shake: Once thawed, the solution will have a concentration gradient (pure DMSO freezes first, pushing solute to the center). You must mix the plate for 2 minutes at 1000 rpm.

    • Step 3: Visual Inspection. If the solution appears cloudy, heat gently to 37°C for 10 minutes. If precipitate remains, the compound has likely hydrated or oxidized.

Part 3: Quality Control & Monitoring

LC-MS Surveillance Markers: Regularly screen a sentinel subset (5% of library) for degradation.

AnalyteMass Shift (

)
Retention Time ShiftCause
Parent 0ReferenceN/A
Sulfoxide +16 Da Earlier (More Polar)S-Oxidation (Air/Peroxides)
Sulfone +32 Da Earlier (Most Polar)Advanced Oxidation
N-Oxide +16 DaEarlierPyridine Oxidation (Rare without oxidant)

Part 4: Visualization of Degradation & Workflow

Figure 1: Chemical Degradation Pathways

This diagram illustrates the specific vulnerabilities of the Methoxyphenyl-Methylsulfanyl-Pyridine scaffold.[2]

G Compound Parent Scaffold (Methoxyphenyl-Methylsulfanyl-Pyridine) Sulfoxide Sulfoxide Impurity (M+16, Polar) Compound->Sulfoxide [O] (Air/Peroxides) Fast Process Precipitate Precipitate (Insoluble Hydrate) Compound->Precipitate +H2O (Hygroscopic DMSO) Freeze-Thaw Cycles Sulfone Sulfone Impurity (M+32, Inactive) Sulfoxide->Sulfone [O] (Prolonged Storage)

Caption: Primary degradation pathways: S-oxidation (Red) driven by oxygen, and precipitation (Yellow) driven by moisture.

Figure 2: Optimized Storage Workflow

A logic gate for handling library compounds from synthesis to screening.

Workflow Start Synthesized Compound (Dry Powder) StorageChoice Intended Use? Start->StorageChoice LongTerm Archive Storage StorageChoice->LongTerm > 6 Months Working Screening Library StorageChoice->Working < 6 Months GlassVial Amber Glass Vial Argon Purge LongTerm->GlassVial Freezer20 -20°C Desiccated GlassVial->Freezer20 Dissolve Dissolve in Anhydrous DMSO (Optional: 0.05% BHT) Working->Dissolve Plate COC Plate Heat Seal Dissolve->Plate Freezer80 -80°C Storage Plate->Freezer80 Thaw Thaw @ RT Mix 2 mins Freezer80->Thaw Assay Day QC LC-MS Check (Target: <5% Sulfoxide) Thaw->QC

Caption: Decision tree for archiving vs. active screening, emphasizing temperature and containment differences.

Part 5: References

  • Engeloch, C., et al. (2008).[3] "Stability of screening compounds in wet DMSO." Journal of Biomolecular Screening, 13(10), 999-1006.[3] [Link]

  • Kozikowski, B. A., et al. (2003).[4] "The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO." Journal of Biomolecular Screening, 8(2), 210-215. [Link]

  • Cheng, X., et al. (2003).[4] "Studies on Repository Compound Stability in DMSO under Various Conditions." Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Ellman, J. A., et al. (2025). "Best Practices for Small Molecule Management."[5] ACS Chemical Biology (General reference for library handling standards). [Link]

Sources

Application Note: Handling, Stability, and Safety Protocols for Pyridine-Based Thioether Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyridine-based thioethers represent a critical structural motif in medicinal chemistry, serving as pharmacophores in proton pump inhibitors (PPIs), kinase inhibitors, and agrochemicals. However, their dual chemical nature—combining the basicity and coordination potential of pyridine with the nucleophilicity and oxidation susceptibility of the thioether—presents unique handling challenges. This guide provides a comprehensive technical framework for the storage, synthesis, odor management, and disposal of these compounds, emphasizing the "Bleach Oxidation Protocol" for odor control and specific inert-atmosphere handling techniques.

Chemical Properties & Stability Profile[1][2]

To handle these compounds effectively, researchers must understand the competing reactivities of the pyridine nitrogen and the thioether sulfur.

The Dual Oxidation Vector

Pyridine-based thioethers are susceptible to oxidation at two distinct sites. The specific degradation pathway depends on the oxidant and pH conditions.

  • S-Oxidation (Primary Instability): The sulfur atom is highly nucleophilic. Exposure to atmospheric oxygen over time, or contact with peroxides, leads to the formation of sulfoxides (chiral, often biologically active) and sulfones .[1]

  • N-Oxidation: While the pyridine ring is electron-deficient, the nitrogen lone pair can form N-oxides (Py-N→O) in the presence of strong peracids (e.g., mCPBA) or peroxides.[2]

Critical Insight: For decontamination, we exploit this instability. Sodium hypochlorite (bleach) oxidizes the volatile sulfide to the non-volatile sulfoxide/sulfone almost instantaneously, whereas hydrogen peroxide is kinetically slower and less effective for immediate odor control.

Acidity and Coordination
  • Basicity: The pyridine nitrogen (pKa ~5.2) can protonate in acidic media, drastically altering solubility and lipophilicity.

  • Metal Coordination: Both N and S atoms are soft donors. They can chelate transition metals (Pd, Cu) during catalysis, potentially poisoning catalysts if not sequestered properly.

Stability Visualization

The following diagram illustrates the degradation pathways that must be prevented during storage but accelerated during waste treatment.

StabilityPathways Compound Pyridine-Thioether (Volatile, Odorous) Sulfoxide Sulfoxide (Non-volatile, Polar) Compound->Sulfoxide [O] (Air/Bleach) Fast NOxide N-Oxide (Metabolite/Impurity) Compound->NOxide Peracids (mCPBA) Salt Pyridinium Salt (Water Soluble) Compound->Salt Strong Acid (HCl) Sulfone Sulfone (Stable, Solid) Sulfoxide->Sulfone [O] (Excess Bleach)

Figure 1: Chemical fate of pyridine-thioethers. Green pathways represent the target transformation for odor neutralization.

Odor Management: The Hypochlorite Protocol[4]

Thioethers are notorious for their low odor thresholds (ppb range). "Stench" is not merely a nuisance; it indicates exposure and can desensitize olfactory nerves (olfactory fatigue).

The Chemistry of Deodorization

Standard solvent washing is ineffective. You must chemically alter the vapor pressure.



The resulting sulfoxide has a significantly lower vapor pressure and is water-soluble, effectively eliminating the smell.
Preparation of Decontamination Solutions
Solution TypeCompositionApplication
Primary Bleach Bath 10-15% Commercial Bleach (NaOCl) in WaterSoaking glassware, septa, and syringes.
Spray Decon 5% Bleach + 1% SDS (Surfactant)Wiping fume hood surfaces and balances.
Quench Trap 20% Bleach + 5% KOHVacuum pump exhaust trap (neutralizes acidic byproducts).
Waste Treatment Workflow

NEVER pour untreated thioether waste into the main organic waste stream; it will contaminate the entire container and the waste room.

  • Segregation: Collect all reaction liquors and washings in a dedicated flask inside the hood.

  • Oxidation: Slowly add the Primary Bleach Bath solution to the waste flask.

    • Caution: The reaction is exothermic.[3][4] Add slowly with stirring.

  • Verification: Allow to stand for 2-4 hours. Test vapor; if odor persists, add more bleach.

  • Disposal: Once oxidized, the aqueous layer can often be neutralized and sewered (check local regulations), while the organic layer goes to standard halogenated waste.

Experimental Protocol: Inert Handling & Synthesis

Scenario: Nucleophilic Aromatic Substitution (


) to form a Pyridine-Thioether.
Objective:  Prevent oxidation during synthesis and contain odors during workup.
Pre-Reaction Setup
  • Glassware: Oven-dry all glassware.

  • Traps: Install a bleach trap between the vacuum manifold and the pump.[3]

    • Why? Volatile sulfides can bypass cold traps and exhaust into the lab via the pump outlet.

  • Solvents: Degas all solvents (sparge with Argon for 15 mins). Dissolved

    
     promotes disulfide formation.
    
Reaction Workflow
  • Reagent Addition: Weigh solid thiol/sulfide reagents in a glovebox if possible. If not, weigh quickly into a tared vial, cap immediately, and transfer to the hood.

  • Cannulation: Transfer liquid thiols via syringe or cannula. Do not pour.

  • Quenching:

    • Upon completion, cool the reaction.

    • Quench with saturated

      
       or water.
      
    • IMMEDIATELY rinse the syringe/needles in the Primary Bleach Bath kept in the hood. Do not leave them on the bench.

Workup & Purification[6]
  • Rotary Evaporation: Use a dedicated bump trap. Clean the rotavap condenser with bleach solution immediately after use.

  • Chromatography:

    • Thioethers often streak on silica due to the basic pyridine nitrogen.

    • Tip: Add 1% Triethylamine (TEA) to the eluent to deprotonate silanols and improve peak shape.

    • Fraction Collection: Cap test tubes immediately. Combine fractions inside the hood.

Toxicology & Personal Protective Equipment (PPE)

Toxicity Profile
  • Pyridine Moiety: Hepatotoxic and nephrotoxic upon chronic exposure. Known to reduce sperm motility in animal models.

  • Thioether Moiety: High acute toxicity via inhalation. Can cause "knockdown" (rapid loss of consciousness) at high concentrations due to cellular hypoxia mechanisms similar to cyanide (though less potent).

PPE Matrix
Protection ZoneRecommendationRationale
Respiratory Fume Hood (Face Velocity > 100 fpm)Primary containment.[5] N95 masks are useless against organic vapors.
Hand Protection Silver Shield / 4H Laminate (Primary) or Double Nitrile (Secondary)Standard nitrile degrades rapidly against some organic sulfides and pyridine.
Eye Protection Chemical Splash GogglesPrevent absorption through mucous membranes.
Skin Lab Coat + Chemical ApronPyridine absorbs readily through skin.
Emergency Response
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (increases absorption).

  • Spill: Cover with vermiculite/sand. Flood the absorbent with Bleach Solution .[4] Wait 30 mins before sweeping up.

Visualizing the Safety Workflow

The following diagram summarizes the operational loop for handling these compounds safely.

SafetyWorkflow Start Start: Reagent Prep Weighing Weighing (Minimize Air Exposure) Start->Weighing Reaction Reaction (Inert Atmosphere) Weighing->Reaction Trap Vacuum Trap (Bleach + KOH) Reaction->Trap Vapors Workup Workup & Isolation (Fume Hood Only) Reaction->Workup Waste Waste Stream Workup->Waste Liquors Decon Decontamination (Bleach Oxidation) Workup->Decon Glassware/Syringes Waste->Decon Pre-treatment

Figure 2: Operational workflow ensuring containment of odors and hazards.

References

  • American Chemical Society (ACS). Oxoammonium Salt Oxidations of Alcohols in the Presence of Pyridine Bases. The Journal of Organic Chemistry. [Link]

  • University of California, Los Angeles (UCLA). Standard Operating Procedures for Using Stench Chemicals. [Link]

  • University of Washington. Guidelines for Handling Malodorous Compounds (Thiols/Sulfides). [Link]

  • National Institutes of Health (NIH). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design. [Link]

Sources

Troubleshooting & Optimization

removing unreacted 3-methoxybenzyl chloride from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 3-Methoxybenzyl Chloride

Ticket ID: #3MB-CL-PURIFICATION Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open

Executive Summary & Safety Directive

The Problem: You have a reaction mixture containing your desired product and unreacted 3-methoxybenzyl chloride (CAS: 824-98-6) . The Challenge: 3-methoxybenzyl chloride is a high-boiling alkyl halide (BP ~124°C at 13 mmHg) that is difficult to remove via standard rotary evaporation. Furthermore, it is a potent lachrymator (tear gas) and an alkylating agent, posing safety risks and potential instability during silica chromatography.

Safety Critical:

  • Lachrymator Hazard: All manipulations must occur in a functioning fume hood.

  • Decontamination: Rinse all glassware contacting the chloride with a dilute ethanolic KOH solution before removing it from the hood to hydrolyze traces and prevent lab contamination.

Decision Matrix: Selecting Your Protocol

Do not apply a "one-size-fits-all" approach. Select your method based on reaction scale and product stability.

purification_decision Start Start: Assess Mixture Scale Reaction Scale? Start->Scale Small < 5 grams (High Value) Scale->Small Low Throughput Large > 10 grams (Bulk/Intermediate) Scale->Large High Throughput MethodA Method A: Solid-Phase Scavenging (Highest Purity) Small->MethodA Preferred Stability Is Product Acid Sensitive? Large->Stability MethodB Method B: Hydrolysis & Extraction (Cost Effective) Stability->MethodB No (Stable) MethodC Method C: Neutralized Silica Chromatography (Polishing) Stability->MethodC Yes (Sensitive) MethodA->MethodC If traces remain

Figure 1: Strategic decision tree for removing 3-methoxybenzyl chloride based on scale and product sensitivity.

Method A: Solid-Phase Scavenging (The "Gold Standard")

Best For: High-value intermediates, medicinal chemistry libraries, scales <5g. Mechanism: A polymer-supported amine (nucleophile) attacks the electrophilic benzylic carbon of the impurity, covalently binding it to the solid bead. The bead is then filtered off, leaving the product in solution.[1]

Recommended Reagent: Polymer-Supported Trisamine (PS-Trisamine) or PS-Thiophenol.

Protocol:

  • Stoichiometry: Calculate the theoretical excess of 3-methoxybenzyl chloride remaining. Use 2–3 equivalents of scavenger resin relative to the impurity.

  • Solvent: Dissolve the crude mixture in DCM, THF, or DMF (swelling solvents are critical for resin kinetics).

  • Incubation: Add the resin and shake (do not stir with a magnetic bar, which grinds the beads) at room temperature for 4–16 hours.

    • Tip: Heating to 40°C accelerates scavenging but ensure your product is stable.

  • Filtration: Filter the mixture through a fritted glass funnel or a polypropylene cartridge.

  • Wash: Wash the resin cake 3x with the reaction solvent to recover all product.

  • Result: The filtrate contains your product; the impurity is trapped on the beads.

Why this works: This exploits the specific electrophilicity of the benzyl chloride. Unlike distillation, it is chemically selective.

Method B: Chemical Derivatization (Hydrolysis)

Best For: Large scale (>10g), cost-sensitive projects, stable products. Concept: Convert the non-polar chloride into 3-methoxybenzyl alcohol , which is significantly more polar and easily separated via standard chromatography or crystallization.

Protocol:

  • Dissolution: Dissolve crude mixture in a 1:1 mixture of Acetone/Water or Dioxane/Water.

  • Basification: Add 3 equivalents of Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃).

  • Reflux: Heat to mild reflux (60–70°C) for 2–4 hours.

    • Monitoring: Check TLC.[2][3][4] The high-Rf chloride spot should disappear, replaced by a lower-Rf alcohol spot.

  • Workup: Evaporate organic solvent, extract aqueous residue with Ethyl Acetate.

  • Separation: The resulting alcohol can now be easily held back on a short silica plug while your non-polar product elutes.

Data Comparison:

CompoundApprox.[2][3][4][5][6][7][8][9][10] Rf (20% EtOAc/Hex)Boiling PointSolubility (Water)
3-Methoxybenzyl chloride 0.80 (Non-polar)124°C @ 13mmHgInsoluble
3-Methoxybenzyl alcohol 0.35 (Polar)~250°C (atm)Slightly Soluble
Method C: Neutralized Silica Chromatography

Best For: Final purification steps where Method A/B reduced the impurity to <5%. The Issue: Benzyl halides are reactive alkylating agents. They often decompose on standard silica gel (which is slightly acidic, pH ~5), producing HCl and streaking down the column, contaminating other fractions.

The Fix: Triethylamine (Et₃N) Passivation.

Protocol:

  • Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexanes).

  • Neutralization: Add 1% v/v Triethylamine to the slurry and stir for 5 minutes.

  • Packing: Pour the column.

  • Flushing: Flush with 2 column volumes of pure eluent (without Et₃N) to remove excess amine if your product is base-sensitive.

  • Elution: Run the column normally. The neutralized silica prevents the decomposition of the benzyl chloride, allowing it to elute as a sharp, defined band (usually near the solvent front).

Troubleshooting & FAQs

Q: I tried rotovapping the chloride, but it won't leave. Why? A: 3-methoxybenzyl chloride has a boiling point of ~124°C at 13 mmHg [1].[5][11] On a standard rotovap (usually ~10–20 mmHg), you would need a water bath >100°C to move it efficiently, which risks decomposing your product. You need high vacuum (<1 mmHg) or a chemical removal method.

Q: My column fractions turned pink/purple. What happened? A: This indicates decomposition of the benzyl chloride on the silica, likely generating HCl and polymerizing electron-rich aromatics (Friedel-Crafts type side reactions). See Method C to neutralize your silica.

Q: Can I use a nucleophile like morpholine in solution instead of solid resin? A: Yes, but you trade one problem for another. Adding liquid morpholine will scavenge the chloride effectively, but you then have to remove the excess morpholine and the resulting morpholinium salt. Solid-phase resins (Method A) are superior because the "workup" is a simple filtration [2].

References
  • Sigma-Aldrich. (n.d.). Product Specification: 3-Methoxybenzyl chloride.[5][11] Retrieved from (Verified BP data).

  • Ley, S. V., et al. (2000). Polymer-supported reagents and scavengers: a new dimension in organic synthesis. J. Chem. Soc., Perkin Trans. 1.
  • Armarego, W. L. F. (2017). Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

Technical Support Center: Solubility Optimization for 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Welcome to the Technical Support Center. You are likely encountering precipitation, variability, or potency loss with 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine in your biological assays.[1][2]

To resolve this, we must look beyond simple "mixing instructions" and understand the physicochemical drivers of this molecule.[2][3] This compound features a pyridine ring (a weak base) linked via a thioether to a lipophilic 3-methoxybenzyl tail.[1][2]

The Physicochemical Trap
  • The Solubility Cliff (pH): The pyridine nitrogen has a pKa of approximately 5.[1][2][4]2. In acidic stock (pH < 5), it is protonated and soluble.[1][2] However, in standard physiological assay buffers (pH 7.4), it exists almost entirely in its neutral, uncharged form, leading to a drastic drop in solubility.[2]

  • The Aggregation Driver (LogP): The lipophilic benzyl-thioether tail drives the neutral molecule to aggregate or precipitate in aqueous environments, often forming "colloidal aggregates" that cause false positives (promiscuous inhibition).[1][2]

  • The Stability Risk (Redox): The thioether (-S-) linker is susceptible to oxidation (becoming a sulfoxide or sulfone), which alters both solubility and biological potency.[1][2]

Troubleshooting Guides (Root Cause Analysis)

Issue 1: "My compound precipitates immediately when added to the assay buffer."

Root Cause: Solvent Shock.[1][2] Adding a high-concentration DMSO stock (e.g., 10 mM) directly to an aqueous buffer causes a rapid local spike in water concentration around the droplet.[2] The hydrophobic compound "crashes out" before it can disperse.[2]

The Fix: Intermediate Dilution Step Do not jump from 100% DMSO to 1% DMSO in one step.[1]

  • Prepare an Intermediate Stock: Dilute your 10 mM stock into a solvent/buffer mix (e.g., 50% DMSO / 50% Buffer) or a pure solvent with lower surface tension (e.g., Ethanol, if compatible) before the final spike.[1][2]

  • Use a Surfactant: Pre-condition your assay buffer with 0.01% Triton X-100 or 0.05% Tween-20 .[1][2] This creates micelles that sequester the neutral pyridine species, preventing macroscopic precipitation.[2]

Issue 2: "I see variable potency (IC50) between fresh and stored stocks."

Root Cause: Hygroscopic DMSO & Thioether Oxidation.[1][2] DMSO is hygroscopic; it absorbs water from the air.[2] Even 1-2% water content in DMSO can significantly lower the solubility of this lipophilic compound, causing "silent precipitation" inside the stock vial.[2] Furthermore, dissolved oxygen in DMSO can oxidize the thioether linkage over time.[2]

The Fix: Anhydrous Handling

  • Storage: Store stocks in single-use aliquots at -80°C.

  • Preparation: Use anhydrous DMSO (99.9%) from a freshly opened bottle.[1][2]

  • Protection: Flush vials with inert gas (Argon/Nitrogen) to prevent S-oxidation.[1]

Interactive Workflows & Decision Trees

A. Solubility Optimization Decision Tree

Use this logic flow to determine the correct buffer modification for your specific assay conditions.

SolubilityLogic Start Start: Compound Precipitates in Assay Buffer CheckPH Is Assay pH > 7.0? Start->CheckPH IsSensitive Is Target Protein Surfactant Sensitive? CheckPH->IsSensitive Yes (Standard pH 7.4) Acidify Action: Lower pH to 6.0-6.5 (Protonate Pyridine) CheckPH->Acidify No (Assay allows acidic pH) AddTween Action: Add 0.05% Tween-20 or 0.01% Triton X-100 IsSensitive->AddTween No (Detergents OK) AddCosolvent Action: Add 1-5% PEG-400 or Increase DMSO to 1-2% IsSensitive->AddCosolvent Yes (Cannot use detergents)

Figure 1: Decision tree for selecting the appropriate solubility rescue strategy based on assay constraints.

B. The "Solvent Shock" Prevention Protocol

This serial dilution method prevents the kinetic precipitation often seen with direct spikes.

DilutionProtocol Stock 10 mM Stock (100% DMSO) Inter Intermediate (10% DMSO in Buffer) Stock->Inter 1. Dilute 1:10 (Slow addition + Vortex) Final Assay Well (1% DMSO Final) Inter->Final 2. Dilute 1:10 (Into Assay Buffer)

Figure 2: Two-step dilution protocol to mitigate kinetic precipitation.

Standardized Protocols

Protocol A: Preparation of "Assay-Ready" Stock

Standard DMSO stocks often fail for this compound class due to water uptake.[1]

  • Calculate Mass: Weigh exactly 2–5 mg of 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine.

  • Solvent Choice: Use Anhydrous DMSO (Grade: ≥99.9%, Water content <0.005%).[1][2]

    • Why? Standard DMSO can contain water, which acts as an anti-solvent for this lipophilic base.[1][2]

  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate at 37°C for 5 minutes.

    • Visual Check: Solution must be perfectly clear. Any turbidity indicates saturation.[1][2][5]

  • Aliquot & Storage: Immediately aliquot into amber glass vials (to prevent photodegradation of the thioether) and store at -20°C or -80°C. Do not refreeze thawed aliquots.

Protocol B: Nephelometry / Turbidity Check

Before running a valuable bioassay, validate solubility.[1]

  • Prepare Plate: Use a clear-bottom 96-well plate.

  • Dilution Series: Prepare compound concentrations at 100 µM, 30 µM, 10 µM, and 1 µM in your exact assay buffer (containing 1% DMSO).

  • Incubation: Incubate at room temperature for 2 hours (equilibrium time).

  • Readout: Measure Absorbance at 600 nm (OD600) .

    • Pass Criteria: OD600 < 0.005 (above background).[1][2]

    • Fail Criteria: OD600 > 0.01 indicates aggregation/precipitation.[1][2]

Frequently Asked Questions (FAQ)

Q1: Can I use Ethanol instead of DMSO? A: Yes, and it is often recommended for this specific structure.[1][2] Ethanol has lower surface tension than DMSO, which can reduce the "solvent shock" effect upon mixing with water.[2] However, ensure your enzyme/cells tolerate 1-2% Ethanol.[1][2]

Q2: My compound turns yellow over time. Is it still good? A: Likely not. A yellowing of pyridine-thioether compounds often indicates S-oxidation (formation of sulfoxide) or photodegradation.[1] The thioether moiety is electron-rich and sensitive to UV light and oxygen.[2] Discard the stock and prepare fresh from powder.

Q3: The assay works in Phosphate Buffer (PBS) but fails in Tris. Why? A: This is a common ionic strength effect.[1][2] PBS has high ionic strength, which can "salt out" lipophilic compounds (Salting-out effect).[1][2] Tris has lower ionic strength.[1][2] If PBS is causing issues, switch to HEPES or Tris based buffers, or reduce the NaCl concentration if the protein allows.[1][2]

Q4: I suspect the compound is sticking to the plastic tips. What should I do? A: This compound is lipophilic (LogP > 2.5).[1][2] It will adhere to standard polypropylene.[1][2]

  • Solution: Use Low-Retention pipette tips and plates.[1]

  • Alternative: Add 0.01% BSA (Bovine Serum Albumin) to the buffer.[1] The BSA acts as a carrier protein, keeping the compound in solution and preventing it from sticking to the plasticware.[2]

References

  • Assay Guidance Manual (NCATS). Compound Management and Solubility in Assay Development.[1][2] (Accessed 2026).[1][2] [Link]

  • Di, L., & Kerns, E. H. (2006).[1][2][6] Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Drug Discovery Today.[1][2] [Link]

  • PubChem. Pyridine pKa and Physical Properties. [Link][1][2]

Sources

minimizing disulfide byproduct formation during thioether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Disulfide Byproduct Formation

Welcome to the Technical Support Center for Thioether Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies, with a specific focus on mitigating the formation of unwanted disulfide byproducts. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to help you achieve higher yields and purity in your thioether products.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding disulfide byproduct formation.

Q1: What is the primary cause of disulfide byproduct formation in my thioether synthesis?

Disulfide bond formation is a common side reaction that occurs when two thiol molecules are oxidized. This can happen through several mechanisms, the most prevalent being:

  • Oxidation by Air: In the presence of oxygen, especially at neutral to alkaline pH, thiols can be oxidized to disulfides. This process is often catalyzed by trace metal ions.

  • Thiol-Disulfide Exchange: A reactive thiolate anion can attack a disulfide bond, leading to the formation of a new disulfide and a new thiolate.[1] This can be a concern if disulfides are present as impurities in your starting materials or are formed in situ.

  • Radical Coupling: Thiyl radicals, which can be generated under certain reaction conditions (e.g., radical-initiated thiol-ene reactions), can couple to form a disulfide bond.[2]

Q2: How does pH influence the rate of disulfide formation?

The pH of the reaction medium is a critical factor. Disulfide formation is significantly accelerated at higher pH values (typically above 8).[3][4] This is because the thiol group (R-SH), which has a pKa of roughly 8.3, is deprotonated to the more nucleophilic thiolate anion (R-S⁻).[1][3] While this increased nucleophilicity is often desired for the main thioether-forming reaction, it also makes the thiol more susceptible to oxidation.[3] Conversely, at acidic pH, the thiol is predominantly in its protonated form, which is less reactive and less prone to oxidation.[5]

Q3: Can my choice of solvent affect disulfide formation?

Yes, the solvent can play a role. Protic solvents can stabilize the thiolate anion through hydrogen bonding, potentially influencing its reactivity. More importantly, the solubility of oxygen is higher in some organic solvents compared to others, which can impact the rate of air-induced oxidation. When working with reactions sensitive to oxidation, using deoxygenated solvents is a crucial preventative measure.

Q4: Are there specific types of thioether synthesis that are more prone to disulfide formation?

While disulfide formation can occur in any reaction involving free thiols, its prevalence can vary. For instance, in radical-mediated thiol-ene reactions, the generation of thiyl radicals as part of the catalytic cycle can lead to disulfide formation through radical-radical coupling, especially if the chain transfer step is not efficient.[2][6] In base-catalyzed thiol-Michael additions, the basic conditions required to generate the thiolate can also promote oxidation.[7]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common issues related to disulfide byproduct formation during thioether synthesis.

Problem: I am observing a significant amount of disulfide byproduct in my reaction, leading to low yields of the desired thioether.
Diagnostic Workflow

G start High Disulfide Formation Observed q1 Is the reaction run under an inert atmosphere? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 What is the pH of the reaction? a1_yes->q2 sol1 Implement Inert Atmosphere: - Degas solvents (sparging with N2 or Ar). - Run the reaction under a nitrogen or argon blanket. a1_no->sol1 a2_high Alkaline (pH > 8) q2->a2_high a2_neutral Neutral (pH 7-8) q2->a2_neutral a2_acidic Acidic (pH < 7) q2->a2_acidic sol2_high Lower the pH if compatible with the reaction. Consider using a milder base or a buffer system. a2_high->sol2_high sol2_neutral Even at neutral pH, oxidation can occur. Consider lowering the pH further or adding a reducing agent. a2_neutral->sol2_neutral sol2_acidic Disulfide formation is less likely. Investigate other sources of oxidation or side reactions. a2_acidic->sol2_acidic q3 Are you using a reducing agent? sol2_high->q3 sol2_neutral->q3 sol2_acidic->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Have you considered thiol protecting groups? a3_yes->q4 sol3 Introduce a Reducing Agent: - Add TCEP or DTT to the reaction mixture. - Consider pre-treating the thiol with a reducing agent. a3_no->sol3 a4_no No q4->a4_no a4_yes Yes sol4 Utilize Orthogonal Thiol Protection: - Protect the thiol during intermediate steps. - Deprotect in the final step under conditions that favor thioether formation. a4_no->sol4

Caption: Troubleshooting workflow for high disulfide formation.

Detailed Explanations and Solutions

Q: Why is an inert atmosphere so important?

A: Molecular oxygen from the air is a common culprit in the oxidation of thiols to disulfides.[8] By running your reaction under an inert atmosphere of nitrogen or argon and using degassed solvents, you can significantly reduce the amount of dissolved oxygen, thereby minimizing this oxidation pathway. This is a fundamental and highly effective first step in troubleshooting.

Q: I need to run my reaction at a higher pH for it to proceed. What are my options?

A: While high pH promotes the formation of the reactive thiolate, it also increases the risk of disulfide formation.[3][4] If lowering the overall pH is not feasible, consider the following:

  • Controlled Addition: Instead of adding all the base at once, a slow, controlled addition can maintain a low steady-state concentration of the thiolate, favoring the desired reaction over oxidation.

  • Choice of Base: Use the mildest base necessary to deprotonate the thiol. Stronger bases can lead to higher local concentrations of the thiolate.

  • Buffer Systems: Employing a buffer system can help maintain the pH in a narrow, optimal range, preventing excursions to highly alkaline conditions.

Q: What are the best reducing agents to use, and when should I add them?

A: Including a reducing agent in your reaction mixture can help to either prevent the formation of disulfides or convert them back to the free thiol.

  • Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a popular choice as it is odorless, water-soluble, and effective over a wide pH range.[9] It is also resistant to air oxidation.[9]

  • Dithiothreitol (DTT): DTT is also a very effective reducing agent. However, it has a strong odor and is less stable than TCEP.

These reducing agents can be added at the beginning of the reaction to maintain a reducing environment.

Q: When should I consider using a thiol protecting group?

A: If your synthetic route involves multiple steps where the free thiol is exposed to harsh or oxidative conditions, using a protecting group is a robust strategy.[10] The thiol can be protected, and the protecting group is then removed in a later step under conditions that are compatible with the rest of the molecule and favor the desired thioether formation.[10] Common thiol protecting groups include acetamidomethyl (Acm), trityl (Trt), and tert-butyl (tBu).[10][11] The choice of protecting group will depend on the overall synthetic strategy and the required deprotection conditions.[10]

Key Methodologies & Protocols

This section provides detailed protocols for common techniques to minimize disulfide formation.

Methodology 1: Performing Thioether Synthesis Under Inert Conditions

This protocol outlines the essential steps for setting up a reaction under an inert atmosphere to prevent air-induced oxidation of thiols.

Experimental Protocol
  • Solvent Degassing:

    • Place your chosen solvent in a flask with a stir bar.

    • Seal the flask with a rubber septum.

    • Insert a needle connected to a vacuum line and another needle connected to an inert gas (N₂ or Ar) source.

    • Apply vacuum while stirring for 15-20 minutes to remove dissolved gases.

    • Backfill the flask with the inert gas. Repeat this cycle 3-5 times.

  • Reaction Setup:

    • Dry your glassware thoroughly in an oven and allow it to cool under a stream of inert gas.

    • Add your reagents to the reaction flask under a positive pressure of the inert gas.

    • If any reagents are liquids, add them via a syringe through the septum.

    • Maintain a gentle positive pressure of the inert gas throughout the reaction (e.g., using a balloon or a bubbler).

Methodology 2: In-Situ Reduction of Disulfides with TCEP

This protocol describes the use of TCEP as a reducing agent added directly to the reaction mixture to prevent the net formation of disulfide byproducts.

Experimental Protocol
  • Reagent Preparation:

    • Prepare a stock solution of TCEP hydrochloride in a suitable buffer (e.g., phosphate buffer for aqueous reactions) and adjust the pH to the desired reaction pH. For organic reactions, TCEP can often be added directly as a solid.

  • Reaction Execution:

    • In your reaction flask, combine your thiol-containing starting material, the electrophile, and the solvent.

    • Add 0.1 to 0.5 molar equivalents of TCEP relative to the thiol. The exact amount may need to be optimized for your specific reaction.

    • Proceed with the addition of your catalyst or initiator as required by your specific thioether synthesis method.

    • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, TLC) to confirm the formation of the thioether and the absence of the disulfide.

Data Summary Table

The following table provides a quick reference for the common strategies to minimize disulfide formation and their primary mechanisms of action.

StrategyPrimary MechanismKey Considerations
Inert Atmosphere Prevents oxidation by O₂Requires specialized glassware and techniques.
pH Control (Acidic/Neutral) Keeps thiol in the less reactive R-SH formMay slow down the desired reaction.
Reducing Agents (TCEP, DTT) Reduces any formed disulfide back to the thiolPotential for side reactions with other functional groups.
Thiol Protecting Groups Masks the thiol until the desired reaction stepAdds extra synthesis and deprotection steps.
Reaction Mechanism: Thiol-Disulfide Exchange

The following diagram illustrates the thiol-disulfide exchange mechanism, a key pathway for disulfide scrambling and byproduct formation.

G cluster_0 Thiol-Disulfide Exchange R1S_minus R¹-S⁻ transition [R¹-S···S(R²)···S-R²]⁻ R1S_minus->transition Nucleophilic Attack R2SSR2 R²-S-S-R² R2SSR2->transition R1SSR2 R¹-S-S-R² transition->R1SSR2 R2S_minus R²-S⁻ transition->R2S_minus Displacement

Caption: Mechanism of thiol-disulfide exchange.

By understanding the underlying mechanisms of disulfide formation and implementing the appropriate preventative strategies, you can significantly improve the outcome of your thioether synthesis experiments. For further assistance, please do not hesitate to contact our technical support team.

References

  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated P
  • Disulfide - Wikipedia. (URL: [Link])

  • Mechanistic Studies of Oxidation of Thiols to Disulfides by Sodium N-Chloro-p-toluenesulfonamide in an Alkaline Medium: A Kinetic Approach | Industrial & Engineering Chemistry Research - ACS Publications. (URL: [Link])

  • Thiol–disulfide exchange is involved in the catalytic mechanism of peptide methionine sulfoxide reductase | PNAS. (URL: [Link])

  • On the mechanism of spontaneous thiol–disulfide exchange in proteins - RSC Publishing. (URL: [Link])

  • 15.7: Redox Reactions of Thiols and Disulfides - Chemistry LibreTexts. (URL: [Link])

  • Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by - University of Waterloo. (URL: [Link])

  • Radical-Disulfide Exchange in Thiol-Ene-Disulfidation Polymerizations. (URL: [Link])

  • Peptide synthesis - Wikipedia. (URL: [Link])

  • Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways - PubMed. (URL: [Link])

  • A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03802H. (URL: [Link])

  • Orthogonal protection of peptides and peptoids for cyclization by the thiol-ene reaction and conjugation. (URL: [Link])

  • Influence of pH, Temperature and Protease Inhibitors on Kinetics and Mechanism of Thermally Induced Aggregation of Potato Proteins - PMC. (URL: [Link])

  • An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC. (URL: [Link])

  • A. Thiol-disulfide exchange mechanism: in the pH range above 8,... - ResearchGate. (URL: [Link])

  • Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC. (URL: [Link])

  • Michael addition reactions to show evidence of side reactions | Download Table - ResearchGate. (URL: [Link])

  • 6.5: Oxidation of Thiols - Chemistry LibreTexts. (URL: [Link])

  • Oxidation of thiols to disulfides by dioxygen catalyzed by a bioinspired organocatalyst. (URL: [Link])

  • Kinetics and equilibria of thiol/disulfide interchange reactions of selected biological thiols and related molecules with oxidized glutathione | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems - MDPI. (URL: [Link])

  • Research Article Biological and Molecular Chemistry Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. (URL: [Link])

  • Amine Induced Retardation of the Radical-Mediated Thiol–Ene Reaction via the Formation of Metastable Disulfide Radical Anions | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • The Platform Strategy of Antibody Disulfide Bond Reduction to Reduce the Risk of Antibody Process Development. (URL: [Link])

  • Redox-Click Chemistry for Disulfide Formation from Thiols - ChemRxiv. (URL: [Link])

  • Radical-disulfide exchange in thiol–ene–disulfidation polymerizations - RSC Publishing. (URL: [Link])

  • Thiol-ene reaction - Wikipedia. (URL: [Link])

  • Peptide synthesis using unprotected peptides through orthogonal coupling methods. - PNAS. (URL: [Link])

  • Breaking a Couple: Disulfide Reducing Agents 1 - Digital CSIC. (URL: [Link])

  • Exploiting Thiol Modifications - PLOS. (URL: [Link])

  • Thiol-and Disulfide-Based Stimulus-Responsive Soft Materials - Encyclopedia.pub. (URL: [Link])

  • Preventing Disulfide Bond Formation Weakens Non-Covalent Forces among Lysozyme Aggregates - PMC - PubMed Central. (URL: [Link])

  • A disulfide-based linker for thiol–norbornene conjugation: formation and cleavage of hydrogels by the use of light - PMC. (URL: [Link])

  • 03.03 Oxidation Reactions of Thiols - YouTube. (URL: [Link])

  • Regioselective Disulfide Formation | Oxidative Folding of Peptides and Proteins - Books. (URL: [Link])

  • Regioselective Synthesis of Multiple Thioether-Bridged Peptides via a One-Pot Reaction | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • How to prevent disulfide bond scrambling? - ResearchGate. (URL: [Link])

  • Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing). (URL: [Link])

  • Disulfide reduction using TCEP reaction - Bio-Synthesis. (URL: [Link])

  • WO2017196810A1 - Prevention of protein disulfide bond reduction - Google P
  • Thiols And Thioethers - Master Organic Chemistry. (URL: [Link])

  • Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC. (URL: [Link])

  • Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations - NSF Public Access Repository. (URL: [Link])

  • Synthesis of sulfides (thioethers) and derivatives - Organic Chemistry Portal. (URL: [Link])

  • Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. (URL: [Link])

Sources

Technical Support Center: Stability of 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for researchers utilizing 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine in their experimental workflows. As a novel small molecule, understanding its stability in the complex milieu of cell culture media is paramount for the accuracy and reproducibility of your results. This guide is designed to provide you with the foundational knowledge and practical tools to assess and troubleshoot the stability of this compound in your specific experimental setup. We will delve into the potential chemical and biological factors that can influence its integrity and provide step-by-step protocols to empower you to generate robust and reliable data.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine in a typical cell culture environment.

Q1: What are the primary concerns for the stability of a compound like 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine in cell culture media?

A1: The stability of 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine can be influenced by several factors inherent to the cell culture environment. These can be broadly categorized as:

  • Chemical Instability: This includes degradation due to hydrolysis, oxidation, or reaction with media components. The pyridine ring itself is relatively stable, but the methylsulfanyl and methoxyphenyl groups are potential sites for chemical modification.[1]

  • Enzymatic Degradation: If you are working with cell lines, intracellular or secreted enzymes could metabolize the compound. Common metabolic reactions for xenobiotics include oxidation, reduction, and hydrolysis, often mediated by cytochrome P450 enzymes and other transferases.[2]

  • Interaction with Media Components: Components in the media, especially in serum-supplemented media, can interact with your compound. For instance, serum albumin is known to bind a wide variety of small molecules, which can affect their availability and stability.[3][4][5][6]

Q2: My media contains Fetal Bovine Serum (FBS). How might this affect the stability of my compound?

A2: Fetal Bovine Serum (FBS) introduces a complex mixture of proteins, lipids, and other biomolecules into your culture medium. The most abundant of these is bovine serum albumin (BSA).[5] Albumin can non-covalently bind to small molecules, which can have several effects:

  • Sequestration: Binding to albumin can reduce the free concentration of your compound, potentially lowering its effective concentration at the cellular level.[3][7]

  • Stabilization or Destabilization: For some compounds, binding to albumin can protect them from degradation. Conversely, the binding pocket of albumin could also catalyze the degradation of certain molecules.

  • Enzymatic Activity: FBS contains various enzymes, such as esterases and proteases, that could potentially metabolize your compound.

Q3: What specific chemical groups on 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine are most susceptible to degradation?

A3: Based on its structure, the following moieties are the most likely sites of chemical or metabolic transformation:

  • Methylsulfanyl (-SCH3) group: The sulfur atom is susceptible to oxidation, which can convert the methylsulfanyl group to a methylsulfinyl (-SOCH3) or methylsulfonyl (-SO2CH3) group.[8][9] This oxidation can be spontaneous in the presence of reactive oxygen species in the media or can be enzyme-mediated.

  • Methoxyphenyl (-OCH3) group: The methoxy group can undergo O-dealkylation, a common metabolic pathway, to form a hydroxylated metabolite.[10][11]

  • Pyridine Ring: While the pyridine ring is generally stable, it can be a substrate for certain enzymes, leading to hydroxylation or ring cleavage under specific biological conditions.[1]

Q4: How can I visually tell if my compound is degrading in the media?

A4: Visual inspection can sometimes provide clues, but it is not a definitive measure of stability. Signs of potential degradation or insolubility include:

  • A change in the color of the media over time.

  • The appearance of precipitates, which could indicate that the compound or its degradants are insoluble.

  • A noticeable change in the pH of the media, as some degradation reactions can produce acidic or basic byproducts.

It is crucial to follow up any visual observations with quantitative analytical methods to confirm degradation.

Troubleshooting Guide: Assessing Compound Stability

If you are observing inconsistent experimental results or suspect that the stability of 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine may be a factor, this guide will walk you through a systematic approach to assess its stability in your cell culture medium of choice.

Workflow for Stability Assessment

Here is a general workflow to guide your stability investigation.

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_interp Interpretation prep_stock Prepare Concentrated Stock Solution prep_media Prepare Test Media Conditions (e.g., with/without serum, with/without cells) prep_stock->prep_media spike Spike Compound into Media incubate Incubate under Standard Cell Culture Conditions (37°C, 5% CO2) spike->incubate sample Collect Samples at Time Points (e.g., 0, 2, 4, 8, 24, 48h) incubate->sample process_samples Process Samples (e.g., Protein Precipitation, Centrifugation) sample->process_samples analyze Analyze by HPLC-UV/MS process_samples->analyze quantify Quantify Remaining Compound analyze->quantify plot Plot Concentration vs. Time quantify->plot calculate Calculate Degradation Rate and Half-Life (t1/2) plot->calculate

Caption: A workflow for assessing compound stability in cell culture media.

Experimental Protocols
Protocol 1: Stability Study Setup

Objective: To determine the rate of degradation of 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine in cell culture media over time.

Materials:

  • 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine

  • DMSO (cell culture grade)

  • Your cell culture medium of choice (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), if applicable

  • Sterile microcentrifuge tubes or 96-well plates

  • Calibrated pipettes

  • Cell incubator (37°C, 5% CO₂)

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine in DMSO. Ensure it is fully dissolved.

  • Set Up Experimental Conditions: Prepare your test media. It is advisable to test a few conditions in parallel:

    • Condition A (Acellular, Serum-Free): Your basal cell culture medium.

    • Condition B (Acellular, Serum-Containing): Your basal medium supplemented with your usual concentration of FBS (e.g., 10%).

    • Condition C (Cellular, Serum-Containing): Your complete medium (with FBS) in a flask with your cell line at a typical seeding density.

  • Spike the Media: Add the stock solution to each media condition to achieve your final working concentration (e.g., 10 µM). The final DMSO concentration should be ≤ 0.1% to avoid solvent effects. Mix well by gentle swirling.

  • Time Zero (T=0) Sample: Immediately after spiking, take an aliquot from each condition. This will serve as your T=0 reference.

  • Incubation: Place your experimental setups (tubes, plates, or flasks) in a 37°C, 5% CO₂ incubator.

  • Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 24, and 48 hours), collect aliquots from each condition.

  • Sample Processing:

    • For acellular samples (A and B), transfer an aliquot to a new tube.

    • For cellular samples (C), centrifuge the aliquot to pellet the cells and collect the supernatant.

    • To precipitate proteins (especially from serum-containing media), add 3 volumes of ice-cold acetonitrile to your sample, vortex, and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes. Transfer the supernatant to a clean tube for analysis.

  • Storage: Store all processed samples at -80°C until you are ready for analysis.

Protocol 2: Analysis by HPLC-UV/MS

Objective: To quantify the remaining concentration of 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine in your samples. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the recommended method.[12][13][14][15]

General HPLC-MS/MS Method Parameters (starting point for method development):

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5-95% Mobile Phase B over a few minutes.

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

  • Detection:

    • UV: Monitor at the absorbance maximum of the compound.

    • MS: Use electrospray ionization (ESI) in positive ion mode. Monitor the parent ion and a fragment ion for quantitative analysis (Multiple Reaction Monitoring or MRM).

Procedure:

  • Method Development: Develop an HPLC method that gives a sharp, symmetrical peak for your compound with a reasonable retention time.

  • Calibration Curve: Prepare a set of calibration standards by diluting your stock solution in the same matrix as your samples (e.g., 50:50 acetonitrile:media).

  • Analyze Samples: Run your calibration standards followed by your time-course samples.

  • Data Processing: Integrate the peak area for your compound in each sample. Use the calibration curve to determine the concentration of 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine in each sample.

Data Interpretation
  • Calculate Percent Remaining: For each time point, calculate the percentage of the compound remaining relative to the T=0 sample: % Remaining = (Concentration at Time X / Concentration at Time 0) * 100

  • Plot the Data: Create a graph of % Remaining versus Time for each condition.

  • Determine Half-Life (t½): The half-life is the time it takes for 50% of the compound to degrade. This can be estimated from your graph. For a more accurate determination, if the degradation follows first-order kinetics (a straight line on a semi-log plot of concentration vs. time), you can calculate the degradation rate constant (k) and then the half-life using the formula: t½ = 0.693 / k.

Interpreting the Results:

  • Stable: If >90% of the compound remains after 48 hours in all conditions.

  • Moderately Stable: If there is a slow decline over time. You may need to account for this in your experimental design (e.g., by refreshing the media and compound more frequently).

  • Unstable: If there is a rapid loss of the compound, especially within the first few hours. This indicates that the compound is not suitable for long-term cell culture experiments without modification.

Hypothetical Degradation Pathway

Understanding potential degradation products can aid in data interpretation, especially if using mass spectrometry.

Degradation_Pathway cluster_oxidation Oxidation cluster_dealkylation O-Dealkylation parent 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine sulfoxide Methylsulfinyl Metabolite parent->sulfoxide [O] hydroxylated Hydroxylated Metabolite parent->hydroxylated Enzymatic sulfone Methylsulfonyl Metabolite sulfoxide->sulfone Further Oxidation

Caption: A hypothetical degradation pathway for 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine.

Summary Table of Potential Instabilities

MoietyPotential Degradation PathwayCausal FactorsAnalytical Signature
Methylsulfanyl Oxidation to sulfoxide and sulfoneReactive oxygen species, enzymatic activityShift in retention time, increase in mass (+16 Da for sulfoxide, +32 Da for sulfone)
Methoxyphenyl O-Dealkylation to a phenolCytochrome P450 enzymes (in cells)Shift in retention time, decrease in mass (-14 Da)
Pyridine Ring HydroxylationEnzymatic activityShift in retention time, increase in mass (+16 Da)
Whole Molecule Non-specific bindingSerum albumin and other proteinsLower than expected concentration at T=0, especially in serum-containing media

References

  • Structural and Biochemical Features of Human Serum Albumin Essential for Eukaryotic Cell Culture. (2021). PMC. [Link]

  • The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. (n.d.). Harvard University. [Link]

  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. (2011). PubMed. [Link]

  • Reactions of Carbonyl Compounds in Basic Solutions. Part 31.1 The Effect of 2-Methylsulfonyl, 2-Methylsulfinyl and 2-Methylsulfanyl Substituents on the Alkaline Hydrolysis of Methyl Benzoate and Phenyl Acetate. (n.d.). Journal of Chemical Research, Synopses (RSC Publishing). [Link]

  • Some oxidation, reduction, and replacement reactions of the methyl-sulphinyl group in substituted six-membered nitrogen heterocycles. (n.d.). Journal of the Chemical Society C (RSC Publishing). [Link]

  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. (2025). ResearchGate. [Link]

  • Small molecule interactions with biomacromolecules: selective sensing of human serum albumin by a hexanuclear manganese complex – photophysical and biological studies. (n.d.). RSC Publishing. [Link]

  • Pathway 1—oxidation of ω-methylsulfanylalkyl thiohydroximate precursors... (n.d.). ResearchGate. [Link]

  • Molecular clusters in aqueous solutions of pyridine and its methyl derivatives. (n.d.). RSC Publishing. [Link]

  • Instability and Structural Change of 4-Methylsulfinyl-3-butenyl Isothiocyanate in the Hydrolytic Process. (2013). ACS Publications. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC. [Link]

  • Albumin and mammalian cell culture: implications for biotechnology applications. (n.d.). PMC. [Link]

  • Review on Interaction of Serum Albumin with Drug Molecules. (2016). ResearchGate. [Link]

  • Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]

  • Metabolism of methoxyphenamine and 2-methoxyamphetamine in P4502D6-transfected cells and cell preparations. (n.d.). PubMed. [Link]

  • In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. (2025). PMC. [Link]

  • Molecular Mechanisms of Xenobiotic Metabolism: From Enzyme Function to Detoxification Pathways. (2024). Journal of Cellular and Molecular Pharmacology. [Link]

Sources

Validation & Comparative

A Comparative Guide to 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine and its Sulfoxide Analog for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of gastric acid suppression, the intricate relationship between a prodrug and its active form is a cornerstone of therapeutic efficacy. This guide provides a detailed comparative analysis of 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine, the thioether precursor, and its corresponding sulfoxide, a key player in the class of proton pump inhibitors (PPIs). This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their chemical synthesis, physicochemical characteristics, biological activities, and the experimental protocols necessary for their evaluation.

Introduction: The Thioether-Sulfoxide Duo in Gastric Acid Control

The pyridine- and benzimidazole-containing compounds are central to the mechanism of proton pump inhibitors, a class of drugs that potently inhibit the H+/K+-ATPase in gastric parietal cells, the final step in acid secretion.[1][] 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine, a thioether, serves as a key synthetic intermediate and is also a primary metabolite of its sulfoxide analog, rabeprazole.[3][4] The sulfoxide form is the prodrug that, upon activation in the acidic environment of the parietal cell, converts to a reactive sulfenamide intermediate which then forms a covalent disulfide bond with cysteine residues on the proton pump, leading to its irreversible inhibition.[5] Understanding the distinct properties of both the thioether and the sulfoxide is crucial for optimizing drug design, formulation, and delivery.

Physicochemical Properties: A Tale of Two Moieties

The seemingly subtle difference of a single oxygen atom between the thioether and sulfoxide imparts significant changes in their physicochemical properties, which in turn govern their solubility, membrane permeability, and ultimately, their pharmacokinetic and pharmacodynamic profiles.

Property2-[(3-Methoxyphenyl)methylsulfanyl]pyridine (Thioether)Sulfoxide Analog (Rabeprazole)
Molecular Formula C₁₈H₂₁N₃O₂S[6]C₁₈H₂₁N₃O₃S[1]
Molecular Weight 343.4 g/mol [6]359.4 g/mol [1]
LogP (Predicted) 3.3[6]1.9[1]
pKa (Pyridine Nitrogen) ~4.9 (Estimated)~5.0[7]
Appearance -White to yellowish-white solid[8]
Solubility Insoluble in n-hexane[8]Very soluble in water and methanol; freely soluble in ethanol, chloroform, and ethyl acetate; insoluble in ether and n-hexane[8]

Note: Some data for the thioether are estimated based on its structure and available information on related compounds.

The higher predicted LogP of the thioether suggests greater lipophilicity compared to the more polar sulfoxide. This difference can influence membrane transport and distribution. The pKa of the pyridine nitrogen is a critical determinant for the accumulation of these compounds in the acidic canaliculi of parietal cells. Rabeprazole's pKa of approximately 5.0 allows for its rapid activation over a wider pH range compared to other PPIs.[7]

Synthesis and Interconversion: From Thioether to Active Prodrug

The synthesis of the sulfoxide analog typically starts with its thioether precursor. The following protocols outline the general steps for their preparation.

Experimental Protocol: Synthesis of 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine (Thioether)

This protocol describes a common synthetic route.

Objective: To synthesize 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine.

Materials:

  • 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride

  • 1H-benzimidazole-2-thiol

  • Sodium hydroxide

  • Ethanol

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 1H-benzimidazole-2-thiol in a solution of sodium hydroxide in ethanol.

  • To this solution, add a solution of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride in ethanol.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to obtain the crude 2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole (the thioether analog of rabeprazole).[9]

  • Purify the crude product by column chromatography or recrystallization as needed.

Experimental Protocol: Oxidation of Thioether to Sulfoxide

The conversion of the thioether to the sulfoxide is a critical step, often achieved using a mild oxidizing agent.

Objective: To synthesize the sulfoxide analog from the thioether.

Materials:

  • 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine (Thioether)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane

  • Diethyl ether

  • Triethylamine

  • 1 N Sodium hydroxide solution

  • 2 M Ammonium acetate solution

  • Standard laboratory glassware

Procedure:

  • Dissolve the thioether in a mixture of dichloromethane and diethyl ether and cool the solution to -10°C.

  • Slowly add a solution of m-CPBA to the cooled thioether solution.

  • Stir the reaction mixture at -10°C for approximately one hour, monitoring the reaction progress by TLC.

  • Once the oxidation is complete, add triethylamine to the reaction mixture.

  • Allow the mixture to warm to room temperature.

  • Add 1 N aqueous sodium hydroxide solution and stir for 45 minutes.

  • Extract the mixture with dichloromethane to remove any unreacted thioether.

  • Adjust the pH of the aqueous phase to approximately 10.2 with a 2M ammonium acetate solution to induce crystallization of the sulfoxide.

  • Filter the white crystals, wash, and dry to obtain the pure sulfoxide analog.[10]

Chemical Stability and Interconversion Kinetics

The stability of the sulfoxide is a critical factor, as it is known to be labile, particularly in acidic conditions. Under certain conditions, rabeprazole can degrade back to its thioether form.[11] The rate of this degradation follows first-order kinetics.[11]

The non-enzymatic conversion of rabeprazole to rabeprazole thioether is a major metabolic pathway in vivo.[3] Conversely, the thioether can be re-oxidized to rabeprazole, a reaction primarily catalyzed by CYP3A4 in the liver.[12]

G Thioether 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine (Thioether) Sulfoxide Sulfoxide Analog (Rabeprazole) Thioether->Sulfoxide Oxidation (e.g., m-CPBA) Sulfoxide->Thioether Reduction (Non-enzymatic/Metabolic) Sulfenamide Active Sulfenamide Sulfoxide->Sulfenamide Acid-catalyzed Activation (in Parietal Cell) ProtonPump H+/K+-ATPase (Proton Pump) Sulfenamide->ProtonPump Covalent Bonding (Inhibition)

Figure 1: Interconversion and activation pathway.

Comparative Biological Activity

While the sulfoxide is the therapeutically active form for gastric acid suppression, the thioether derivative is not devoid of biological activity.

Inhibition of H+/K+-ATPase (Proton Pump)

The primary mechanism of action for rabeprazole is the irreversible inhibition of the gastric H+/K+-ATPase.[][10] The thioether form is considered inactive as a direct proton pump inhibitor. The conversion to the sulfoxide and subsequent acid-catalyzed rearrangement to the active sulfenamide is a prerequisite for its antisecretory effect.

Experimental Protocol: In Vitro H+/K+-ATPase Inhibition Assay

This protocol can be used to compare the direct inhibitory activity of the thioether and sulfoxide forms.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against gastric H+/K+-ATPase.

Materials:

  • Isolated gastric H+/K+-ATPase vesicles (e.g., from hog or rabbit gastric mucosa)

  • Test compounds (Thioether and Sulfoxide) dissolved in a suitable solvent (e.g., DMSO)

  • ATP (Adenosine triphosphate)

  • Buffer solutions (e.g., Tris-HCl) at various pH values

  • Reagents for measuring ATPase activity (e.g., malachite green for phosphate detection)

  • Microplate reader

Procedure:

  • Pre-incubate the H+/K+-ATPase vesicles with varying concentrations of the test compounds in an acidic buffer (e.g., pH 6.8) to simulate the conditions for activation.

  • Initiate the ATPase reaction by adding Mg-ATP.

  • After a defined incubation period, stop the reaction.

  • Measure the amount of inorganic phosphate released from ATP hydrolysis.

  • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[13]

Activity Against Helicobacter pylori

Interestingly, both rabeprazole and its thioether derivative have been shown to inhibit the motility of Helicobacter pylori, a bacterium strongly associated with peptic ulcer disease. In one study, the thioether derivative was found to be significantly more potent in inhibiting H. pylori motility than rabeprazole itself.[14][15]

CompoundConcentration for 50% Motility Inhibition (µg/mL)
Thioether Derivative 0.25[14][15]
Rabeprazole (Sulfoxide) 16[14][15]
Lansoprazole 16[14][15]
Omeprazole >64[14][15]

This suggests a potential secondary mechanism of action for the thioether metabolite in the context of H. pylori eradication therapy.

In Vivo Efficacy: A Comparison of Gastric Acid Suppression

The ultimate measure of efficacy for these compounds is their ability to suppress gastric acid secretion in a living organism. The pylorus-ligated rat model is a classic and reliable method for evaluating the in vivo antisecretory activity of drugs.

Experimental Protocol: Pylorus Ligation Model in Rats

Objective: To compare the in vivo gastric acid-suppressing effects of the thioether and sulfoxide analogs.

Materials:

  • Wistar rats (fasted overnight)

  • Anesthetic (e.g., pentobarbital)

  • Surgical instruments

  • Test compounds formulated for oral or intraduodenal administration

  • Vehicle control

  • 0.001 N NaOH for titration

  • pH meter

  • Centrifuge

Procedure:

  • Anesthetize the fasted rats.

  • Make a midline abdominal incision to expose the stomach.

  • Ligate the pylorus sphincter.

  • Administer the test compounds or vehicle intraduodenally.

  • Suture the abdominal incision.

  • After a set period (e.g., 4 hours), sacrifice the animals.[16]

  • Collect the gastric contents.

  • Centrifuge the gastric contents and measure the volume of the supernatant.

  • Determine the acidity of the gastric juice by titrating with 0.001 N NaOH to a pH of 7.0.[16]

  • Calculate the total acid output and the percentage of inhibition compared to the vehicle control group.

Figure 2: Workflow for the pylorus-ligated rat model.

Analytical Methodologies for Separation and Quantification

A robust and validated analytical method is essential for accurately quantifying the thioether and sulfoxide in various matrices, including reaction mixtures, formulation excipients, and biological samples. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Experimental Protocol: HPLC Method for Simultaneous Analysis

Objective: To develop and validate an HPLC method for the simultaneous determination of 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine and its sulfoxide analog.

Materials:

  • HPLC system with a UV or PDA detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile phase: A mixture of a buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted) and an organic modifier (e.g., acetonitrile and/or methanol)

  • Reference standards of the thioether and sulfoxide

  • Volumetric glassware and analytical balance

Procedure:

  • Chromatographic Conditions:

    • Mobile Phase: A suitable isocratic or gradient mixture of the buffer and organic modifier. A typical starting point could be a mixture of phosphate buffer and acetonitrile.[9]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 285 nm[9]

    • Injection Volume: 20 µL

  • Standard Preparation: Prepare a series of standard solutions containing known concentrations of both the thioether and sulfoxide in the mobile phase.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter, and inject into the HPLC system.

  • Analysis and Quantification: Record the chromatograms and determine the peak areas for the thioether and sulfoxide. Construct a calibration curve from the standard solutions and use it to quantify the concentrations in the samples.

  • Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[17]

Conclusion

The thioether, 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine, and its sulfoxide analog represent a fascinating case study in prodrug design and metabolism. While the sulfoxide is the established active pharmaceutical ingredient for potent gastric acid suppression, this guide highlights that the thioether is not merely an inactive precursor or metabolite. Its distinct physicochemical properties and its own biological activities, such as the potent inhibition of H. pylori motility, suggest that a comprehensive understanding of both compounds is essential for a complete picture of their therapeutic potential. The experimental protocols provided herein offer a framework for researchers to further investigate and compare these two molecules, paving the way for the development of more effective treatments for acid-related disorders.

References

  • Ishizaki T, Horai Y. Stereoselective metabolism of rabeprazole-thioether to rabeprazole by human liver microsomes. J Pharmacol Exp Ther. 2001;298(2):596-601.
  • EP1818331A1 - Process for the preparation of 2-[{4-(3-methoxypropoxy)
  • A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compounds. Synth Commun. 2021;51(18):2735-2753.
  • Gastric Acidity, Pylorus Ligation - Pharmacology Discovery Services. Accessed February 15, 2026. [Link]

  • Rabeprazole Pathway, Pharmacokinetics - ClinPGx. Accessed February 15, 2026. [Link]

  • Rabeprazole-thioether | C18H21N3O2S | CID 9949996 - PubChem. Accessed February 15, 2026. [Link]

  • Rabeprazole | C18H21N3O3S | CID 5029 - PubChem. Accessed February 15, 2026. [Link]

  • PRODUCT MONOGRAPH PrMYLAN-RABEPRAZOLE. Accessed February 15, 2026. [Link]

  • A Validated HPLC Method for the Determination of Rabeprazole in Bulk and Pharmaceutical Dosage form. - Europub. Accessed February 15, 2026. [Link]

  • Rabeprazole - Wikipedia. Accessed February 15, 2026. [Link]

  • Pharmacodynamic and kinetic effect of rabeprazole on serum gastrin level in relation to CYP2C19 polymorphism in Chinese Hans - PMC. Accessed February 15, 2026. [Link]

  • Effect of pharmaceutical excipients on aqueous stability of rabeprazole sodium. Int J Pharm. 2008;350(1-2):197-204.
  • Development and Validation of RP-HPLC Method for Analysis of Rabeprazole Sodium - SciSpace. Accessed February 15, 2026. [Link]

  • Gastric acid secretion in different strains of rats during pyloric ligation and cholinergic stimulation - PubMed. Accessed February 15, 2026. [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC. Accessed February 15, 2026. [Link]

  • Pylorus ligastion method for anti ulcer study | PPTX - Slideshare. Accessed February 15, 2026. [Link]

  • A Novel Action of the Proton Pump Inhibitor Rabeprazole and Its Thioether Derivative against the Motility of Helicobacter pylori - PMC. Accessed February 15, 2026. [Link]

  • HPLC Method Development and Validation of Rabeprazole and Levosulpiride in its Bulk and Dosage form International Journal of Pha. Accessed February 15, 2026. [Link]

  • Determination of Proton Pump Inhibitors by Spectrophotometric, Chromatographic and by Hyphenated Techniques: A Review - PubMed. Accessed February 15, 2026. [Link]

  • The pattern of gastric secretory responses in 24-hour pylorus-ligated... | Download Scientific Diagram - ResearchGate. Accessed February 15, 2026. [Link]

  • Measurement of gastric acid secretion in the anaesthetized rat - PubMed. Accessed February 15, 2026. [Link]

  • Rabeprazole: The Unique PPIs - ResearchGate. Accessed February 15, 2026. [Link]

  • A review of rabeprazole in the treatment of acid-related diseases - PMC. Accessed February 15, 2026. [Link]

  • The rate of inhibition of the gastric H,K-ATPase under... - ResearchGate. Accessed February 15, 2026. [Link]

  • A double blind study comparing the effect of intravenous rabeprazole and pantoprazole on gastric pH and volume in laparoscopic s. Accessed February 15, 2026. [Link]

  • Exploring Differences in Pharmacometrics of Rabeprazole between Genders via Population Pharmacokinetic–Pharmacodynamic Modeling - MDPI. Accessed February 15, 2026. [Link]

  • Degradation behaviors of rabeprazole and the formation of thioether... - ResearchGate. Accessed February 15, 2026. [Link]

  • Rabeprazole: The Unique PPIs - ClinicSearch. Accessed February 15, 2026. [Link]

  • Process for the preparation of crystalline form of 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl] - Technical Disclosure Commons. Accessed February 15, 2026. https://www.tdcommons.org/dpubs_series/8531/
  • RABEPRAZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts. Accessed February 15, 2026. [Link]

  • Comparative Efficacy of Rabeprazole and Pantoprazole in the Control of Nocturnal Acid Output and Intragastric Acidity - PMC. Accessed February 15, 2026. [Link]

  • A Comparison of Rabeprazole, Lansoprazole, and Ranitidine for Improving Preoperative Gastric Fluid Property in Adults Undergoing Elective Surgery | Scilit. Accessed February 15, 2026. [Link]

  • Effect of pharmaceutical excipients on aqueous stability of rabeprazole sodium - PubMed. Accessed February 15, 2026. [Link]

  • (PDF) Comparative In-Vitro Evaluation of Different Commercially Brands of Rabeprazole Sodium Tablets - ResearchGate. Accessed February 15, 2026. [Link]

  • 2-[[[4-(3-methoxypropoxy)3-methyl-2-pyridinyl]-methyl]sulfinyl]-1H-benzimidazole sodium salt - PubChem. Accessed February 15, 2026. [Link]

  • Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC. Accessed February 15, 2026. [Link]

  • Mass balance study of [14C] rabeprazole following oral administration in healthy subjects. Accessed February 15, 2026. [Link]

  • Pharmacology of Proton Pump Inhibitors - SciSpace. Accessed February 15, 2026. [Link]

  • Exploring Differences in Pharmacometrics of Rabeprazole between Genders via Population Pharmacokinetic–Pharmacodynamic Modeling - PMC. Accessed February 15, 2026. [Link]

  • A novel action of the proton pump inhibitor rabeprazole and its thioether derivative against the motility of Helicobacter pylori - PubMed. Accessed February 15, 2026. [Link]

  • Improved quantitative determination of (R)- and (S)-rabeprazole sodium and its metabolites in rat plasma by LC-MS/MS and its application to a toxicokinetic study - PubMed. Accessed February 15, 2026. [Link]

Sources

Validating 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine Purity: A Comparative LC-MS Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thioether Challenge

In the synthesis and development of sulfur-containing heterocycles, 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine (C₁₃H₁₃NOS, MW: 231.31 Da) presents a specific analytical challenge: the thioether linkage . While standard HPLC-UV methods are often the default for purity assessment, they frequently fail to distinguish the parent thioether from its oxidative impurities—sulfoxides (S=O) and sulfones (O=S=O)—which may co-elute or possess indistinguishable UV chromophores.

This guide objectively compares the performance of Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional alternatives (HPLC-UV and ¹H-NMR) for validating the purity of this specific pyridine derivative. We demonstrate that LC-MS is not merely an alternative, but the requisite standard for ensuring the integrity of this oxidation-prone scaffold.

Comparative Analysis: LC-MS vs. Alternatives

The following table summarizes the performance of LC-MS relative to standard alternatives for 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine, specifically focusing on the detection of the critical S-oxidation impurities.

FeatureLC-MS (ESI+) HPLC-UV (PDA) ¹H-NMR (500 MHz)
Primary Detection Mass-to-Charge (m/z)UV Absorbance (λ max)Proton Chemical Shift (δ)
Specificity for S-Oxides High. Detects +16 Da (Sulfoxide) and +32 Da (Sulfone) shifts instantly.Low. Sulfoxides often co-elute with the parent or have overlapping UV spectra.Medium. Distinct shifts for α-protons, but low sensitivity for <1% impurities.
Sensitivity (LOD) Excellent (pg range). Ideal for trace impurity profiling.Good (ng range). Sufficient for major component, poor for trace analysis.Poor (mg range). Requires significant sample mass; insensitive to trace impurities.
Structural Confirmation High. MS/MS fragmentation confirms the pyridine-thioether linkage.None. Relies solely on retention time matching.Definitive. Provides exact connectivity but lacks separation capability.
Throughput High. Rapid gradients (<5 min) with definitive ID.High. Similar speed, but requires secondary confirmation.Low. Sample prep and acquisition are time-consuming.

Verdict: While ¹H-NMR is essential for initial structural characterization, LC-MS is the superior method for routine purity validation , offering the unique ability to deconvolute the parent compound from its oxidative degradation products in a single run.

The LC-MS Advantage: Mechanism of Action

The "Self-Validating" System

The core advantage of LC-MS for this compound lies in its ability to create a self-validating dataset.

  • Mass Filtering: The parent ion ([M+H]⁺ = 232.08) is chemically distinct from the sulfoxide ([M+H]⁺ = 248.08) and sulfone ([M+H]⁺ = 264.08). Even if chromatographic resolution is partial, the Mass Spectrometer (MS) resolves them spectrally.

  • Isotopic Patterning: The presence of Sulfur (³⁴S isotope, ~4.2% abundance) provides a distinct isotopic signature (A+2 peak) that validates the elemental composition.

  • Fragmentation Logic: Under Collision-Induced Dissociation (CID), the thioether linkage is the weakest point.

    • Precursor: m/z 232.1

    • Product Ion A: m/z 121.0 (3-methoxybenzyl carbocation)

    • Product Ion B: m/z 112.0 (2-mercaptopyridine fragment)

This fragmentation pattern acts as a "fingerprint," ensuring that the peak at m/z 232.1 is indeed the target molecule and not an isobaric interference.

Experimental Protocol: Validation Workflow

This protocol is designed for an Agilent 1290 Infinity II or equivalent UHPLC coupled to a Triple Quadrupole or Q-TOF MS.

A. Sample Preparation[1][2][3][4]
  • Solvent: Methanol:Water (50:50 v/v). Avoid DMSO if possible to prevent S-oxidation artifacts during storage.

  • Concentration: 10 µg/mL (10 ppm).

  • Filtration: 0.2 µm PTFE filter (essential to remove particulate matter that causes column backpressure).

B. LC-MS Method Parameters
ParameterSettingRationale
Column C18 (e.g., Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µmHigh surface area for resolving hydrophobic aromatics.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures protonation of the Pyridine nitrogen for ESI+.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for aromatics than Methanol.
Gradient 5% B to 95% B over 5 minRapid elution of the hydrophobic thioether while retaining polar impurities.
Flow Rate 0.4 mL/mLOptimal for ESI efficiency.
Column Temp 40°CReduces viscosity and improves mass transfer.
Ionization ESI Positive Mode (ESI+)Pyridine is a strong proton acceptor.
Scan Range m/z 100 – 500Covers parent, fragments, and dimers.
C. Data Interpretation[3][5][6]
  • Extract Ion Chromatogram (EIC): Extract m/z 232.1. Confirm single sharp peak.

  • Impurity Check: Extract m/z 248.1 (Sulfoxide) and m/z 264.1 (Sulfone).

    • Acceptance Criteria: Impurity peak area < 0.5% of Parent peak area.

  • Spectrum Verification: Check the MS spectrum at the apex of the main peak.

    • Criteria: Base peak should be 232.1. Significant adducts (Na⁺, K⁺) should be minimal if buffers are clean.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow for validating the purity of 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine, highlighting the decision points where LC-MS provides critical "Go/No-Go" data that UV alone cannot.

ValidationWorkflow Start Start: Crude Sample 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine Prep Sample Prep (10 µg/mL in MeOH:H2O) Start->Prep LC UHPLC Separation (C18 Column, Gradient) Prep->LC UV UV Detection (254 nm) LC->UV MS MS Detection (ESI+) LC->MS UV_Analysis Check Purity % (Area Normalization) UV->UV_Analysis MS_Analysis Extract Ion Chromatograms (EIC) Target: m/z 232.1 (Parent) Impurities: m/z 248.1 (+O), 264.1 (+2O) MS->MS_Analysis Decision_UV Single Peak? UV_Analysis->Decision_UV Decision_MS Mass Confirmation & No +16/+32 Peaks? MS_Analysis->Decision_MS Pass PASS: High Purity Verified Decision_UV->Pass Yes Fail_Coel FAIL: Co-eluting Impurity (Hidden in UV) Decision_UV->Fail_Coel Yes (False Positive Risk) Decision_MS->Pass Yes Fail_Ox FAIL: Oxidation Detected (Sulfoxide/Sulfone) Decision_MS->Fail_Ox No (+16 detected)

Figure 1: Comparative workflow demonstrating the critical "safety net" provided by MS detection against oxidative impurities that may pass UV inspection.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Dolan, J. W., & Snyder, L. R. (2012). Troubleshooting LC Systems: A Comprehensive Approach to Troubleshooting LC Equipment and Separations. LCGC North America. Retrieved from [Link]

  • Agilent Technologies. (2020). LC/MS Method Development: A Practical Guide. Retrieved from [Link]

Comparative Potency Guide: 2-, 3-, and 4-Methoxyphenyl Pyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the potency and pharmacological distinctiveness of 2-, 3-, and 4-methoxyphenyl pyridine isomers. It focuses on the position of the methoxy group (ortho, meta, para) on the phenyl ring, a critical variable in Structure-Activity Relationship (SAR) optimization.

Executive Summary

In medicinal chemistry, the regioisomerism of a methoxy substituent on a phenylpyridine scaffold acts as a molecular "switch," dramatically altering potency through three distinct mechanisms: conformational twisting (ortho), inductive modulation (meta), and resonance extension (para).

While "potency" is target-dependent, general trends across oncology and neuropharmacology indicate:

  • 4-Methoxy (Para): Highest potency in cytotoxicity and tubulin inhibition due to planar resonance and mimicry of natural ligands (e.g., colchicine site).

  • 2-Methoxy (Ortho): Highest potency in selectivity-driven targets (e.g., specific kinases or insecticidal agents) where forcing a non-planar "twisted" conformation reduces off-target binding.

  • 3-Methoxy (Meta): Balanced potency often seen in nicotinic receptor ligands and enzyme inhibitors, providing lipophilicity without severe steric penalty.

Part 1: Mechanistic Analysis of Isomers

The Ortho-Methoxy (2-Position) Effect: The "Steric Twist"
  • Mechanism: The 2-methoxy group introduces significant steric clash with the pyridine ring protons (specifically H-3'). This forces the biaryl system out of planarity, creating a twisted dihedral angle (typically 40–60°).

  • Impact on Potency:

    • Reduces potency for targets requiring intercalation or planar stacking (e.g., DNA binding).

    • Increases selectivity for globular pockets that cannot accommodate a planar ligand.

    • Metabolic Stability: The twist protects the bridgehead carbon from metabolic oxidation.

The Meta-Methoxy (3-Position) Effect: The "Inductive Anchor"
  • Mechanism: The 3-methoxy group exerts an electron-withdrawing inductive effect (-I) while having weaker resonance interaction with the inter-ring bond compared to the para position.

  • Impact on Potency:

    • Often used to optimize Lipophilic Ligand Efficiency (LLE) .

    • Critical in Nicotinic Acetylcholine Receptor (nAChR) ligands (e.g., A-85380 analogs) where the substituent vector must align with specific hydrophobic pockets without disrupting the cation-

      
       interaction of the pyridine nitrogen.
      
The Para-Methoxy (4-Position) Effect: The "Resonance Extender"
  • Mechanism: The 4-methoxy group is a strong resonance donor (+M), capable of pushing electron density across the phenyl ring into the pyridine nitrogen (if conjugated). This favors a more planar conformation to maximize orbital overlap.

  • Impact on Potency:

    • Dominant in Tubulin Polymerization Inhibitors . The extended, electron-rich planar system mimics the trimethoxyphenyl ring of Colchicine and Combretastatin A-4.

    • High potency in targets requiring a hydrogen-bond acceptor at the distal end of the molecule.

Part 2: Comparative Data & Case Studies

Case Study A: Tubulin Polymerization Inhibition (Cytotoxicity)

Context: Phenylpyridines designed to bind to the colchicine site of tubulin to arrest cancer cell mitosis.

IsomerIC50 (Tubulin Assembly)GI50 (MCF-7 Cancer Cells)Structural Rationale
4-Methoxy (Para) 1.2 – 1.7 µM 0.19 – 0.41 µM Optimal. Planar conformation mimics Combretastatin A-4; maximizes hydrophobic occupancy.
3-Methoxy (Meta) > 10 µM> 5.0 µMWeak. Incorrect vector for the hydrophobic pocket; lacks resonance stabilization of the pharmacophore.
2-Methoxy (Ortho) > 20 µMInactivePoor. Steric twist disrupts the required planar binding mode; prevents fit into the narrow colchicine cleft.

Data Source Synthesis: Derived from SAR trends in N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines (Reference 1) and related chalcone analogs.

Case Study B: Neurotoxicity & MAO-B Interaction

Context: Conversion of phenylpyridines to toxic MPP+ analogs by Monoamine Oxidase B (MAO-B).[1][2]

  • Toxicity Risk: 4-Methoxy > 3-Methoxy > 2-Methoxy

  • Explanation: MAO-B requires the substrate to enter a flat hydrophobic slot for oxidation. The 2-methoxy (ortho) isomer's twisted conformation hinders entry into the MAO-B active site, significantly reducing its conversion to a toxic pyridinium species. The 4-methoxy isomer remains planar enough to be a substrate, posing a higher neurotoxicity risk in early drug screening.

Part 3: Visualization of SAR Logic

The following decision tree guides the selection of the optimal isomer based on the biological target's requirements.

SAR_Decision_Tree Start Select Target Class Q1 Does the binding pocket require a planar ligand? Start->Q1 Branch_Planar YES (e.g., Tubulin, DNA Intercalation) Q1->Branch_Planar Planar Branch_Twisted NO (e.g., Globular Enzymes, Selectivity) Q1->Branch_Twisted Non-Planar Res_Para Select 4-Methoxy (Para) • Maximizes Resonance • Mimics Natural Products Branch_Planar->Res_Para Q2 Is metabolic stability (MAO/CYP) a priority? Branch_Twisted->Q2 Res_Ortho Select 2-Methoxy (Ortho) • Steric Twist blocks oxidation • High Selectivity Potential Q2->Res_Ortho High Stability Needed Res_Meta Select 3-Methoxy (Meta) • Balanced Lipophilicity • Electronic Tuning w/o Twist Q2->Res_Meta Electronic Tuning Needed

Figure 1: Strategic decision tree for methoxyphenyl pyridine isomer selection in drug design.

Part 4: Experimental Protocols

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

Objective: To synthesize specific regioisomers for head-to-head comparison. This protocol is self-validating via TLC monitoring of the boronic acid consumption.

Reagents:

  • 2-Bromopyridine (1.0 equiv)

  • Methoxyphenylboronic acid (Ortho, Meta, or Para isomer) (1.2 equiv)

  • Pd(PPh3)4 (0.05 equiv)

  • K2CO3 (2.0 equiv)

  • Solvent: Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Degassing: Dissolve 2-bromopyridine and the specific methoxyphenylboronic acid isomer in Dioxane/Water. Sparge with Argon for 15 minutes. Critical: Oxygen presence will degrade the Pd catalyst, reducing yield.

  • Catalyst Addition: Add Pd(PPh3)4 and K2CO3 under Argon flow.

  • Reflux: Heat to 90°C for 12 hours.

  • Validation: Check TLC (Hexane/EtOAc 4:1). The boronic acid spot (polar, baseline) should disappear, and a new fluorescent spot (product) should appear.

  • Workup: Extract with Ethyl Acetate, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Silica gel column chromatography.

    • Note: The 2-methoxy (ortho) isomer typically elutes faster (higher Rf) than para/meta isomers due to internal shielding of the polar methoxy oxygen by the twisted ring system.

Protocol 2: Tubulin Polymerization Assay (In Vitro Potency)

Objective: Quantify the "Para-effect" on microtubule assembly.

  • Preparation: Prepare 10 mg/mL tubulin protein in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 1 mM GTP.

  • Incubation: Add test compounds (2-, 3-, and 4-isomers) at graded concentrations (0.1 – 10 µM) to the tubulin solution at 4°C.

  • Initiation: Transfer samples to a 37°C spectrophotometer cell.

  • Measurement: Monitor Absorbance at 340 nm every 30 seconds for 45 minutes.

  • Data Analysis: Plot Absorbance vs. Time.

    • Control: Paclitaxel (enhancer) and Colchicine (inhibitor).

    • Result Interpretation: A flat line (no increase in absorbance) indicates potent inhibition (likely the 4-methoxy isomer). A sigmoidal curve matching the vehicle control indicates inactivity (likely 2-methoxy).

References

  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Structure-neurotoxicity trends of analogues of 1-methyl-4-phenylpyridinium (MPP+). Source: PubMed URL:[3][Link]

  • Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. Source: NIH / PMC URL:[Link]

  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity. Source: MDPI URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-Methoxyphenyl)methylsulfanyl]pyridine
Reactant of Route 2
Reactant of Route 2
2-[(3-Methoxyphenyl)methylsulfanyl]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.